WR99210
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
6,6-dimethyl-1-[3-(2,4,5-trichlorophenoxy)propoxy]-1,3,5-triazine-2,4-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18Cl3N5O2/c1-14(2)21-12(18)20-13(19)22(14)24-5-3-4-23-11-7-9(16)8(15)6-10(11)17/h6-7H,3-5H2,1-2H3,(H4,18,19,20,21) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MJZJYWCQPMNPRM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(N=C(N=C(N1OCCCOC2=CC(=C(C=C2Cl)Cl)Cl)N)N)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18Cl3N5O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
30711-93-4 (hydrochloride) | |
| Record name | WR 99210 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0047326863 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID30952947 | |
| Record name | 6,6-Dimethyl-1-[3-(2,4,5-trichlorophenoxy)propoxy]-1,3,5-triazinane-2,4-diimine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30952947 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
394.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
47326-86-3, 30711-93-4 | |
| Record name | 1,6-Dihydro-6,6-dimethyl-1-[3-(2,4,5-trichlorophenoxy)propoxy]-1,3,5-triazine-2,4-diamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=47326-86-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | WR 99210 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0047326863 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 6,6-Dimethyl-1-[3-(2,4,5-trichlorophenoxy)propoxy]-1,3,5-triazinane-2,4-diimine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30952947 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
WR99210: An In-depth Technical Guide for Researchers
November 2025
Abstract
WR99210 is a potent and selective inhibitor of dihydrofolate reductase (DHFR), a critical enzyme in the folate biosynthesis pathway of various parasitic protozoa, including the malaria parasite Plasmodium falciparum and Toxoplasma gondii. Its high affinity for the parasite enzyme over the human counterpart has made it a valuable tool in drug discovery and molecular biology, particularly as a selectable marker in genetic transformation systems. This technical guide provides a comprehensive overview of the chemical structure, mechanism of action, and biological activity of this compound, supplemented with quantitative data, detailed experimental protocols, and visual diagrams of its operational context. This document is intended for researchers, scientists, and drug development professionals engaged in antiparasitic research.
Chemical Structure and Properties
This compound, chemically known as 4,6-diamino-1,2-dihydro-2,2-dimethyl-1-(2,4,5-trichlorophenoxypropyloxy)-1,3,5-triazine, is a synthetic antifolate compound.[1] Its molecular structure is characterized by a dihydrotriazine ring linked to a 2,4,5-trichlorophenoxypropyloxy side chain. The molecular formula of this compound is C₁₄H₁₈Cl₃N₅O₂.[2] It is crucial to note the existence of a regioisomer of this compound that is biologically inactive. This isomer can arise under certain conditions, such as exposure to a basic environment, and can account for inconsistencies in experimental results.[1]
| Property | Value |
| IUPAC Name | 4,6-diamino-1,2-dihydro-2,2-dimethyl-1-(3-(2,4,5-trichlorophenoxy)propoxy)-1,3,5-triazine |
| Molecular Formula | C₁₄H₁₈Cl₃N₅O₂ |
| Molecular Weight | 394.68 g/mol |
| Canonical SMILES | CC1(N=C(N=C(N1OCCCOC2=C(C=C(C(Cl)=C2)Cl)Cl)N)N)C |
| CAS Number | 47326-86-3 |
Mechanism of Action
The primary mechanism of action of this compound is the potent and specific inhibition of dihydrofolate reductase (DHFR).[1][3] DHFR is a key enzyme in the folate metabolic pathway, responsible for the reduction of dihydrofolate (DHF) to tetrahydrofolate (THF). THF and its derivatives are essential cofactors for the synthesis of purines, thymidylate, and certain amino acids, which are fundamental building blocks for DNA synthesis and cellular replication.
By binding to the active site of the parasite's DHFR, this compound competitively inhibits the binding of the natural substrate, DHF, thereby blocking the production of THF. This disruption of the folate pathway leads to the cessation of DNA synthesis and ultimately results in parasite death.[1]
A significant advantage of this compound is its high selectivity for the parasite DHFR over the human ortholog.[1] This selectivity is not solely attributed to differences in binding affinity but also to divergent regulatory mechanisms of the DHFR enzyme between the parasite and its human host.[4] In P. falciparum, the DHFR-thymidylate synthase (TS) is a bifunctional enzyme that autoregulates its own translation by binding to its mRNA. Antifolate drugs like this compound do not disrupt this binding, preventing the parasite from upregulating enzyme production to overcome the inhibition. In contrast, human DHFR expression can be upregulated in response to inhibitors, contributing to the drug's selective toxicity.[4]
Figure 1: Simplified signaling pathway illustrating the mechanism of action of this compound.
Quantitative Data: Biological Activity
This compound exhibits potent activity against various parasitic organisms, particularly Plasmodium species. Its efficacy is maintained even against strains that have developed resistance to other antifolate drugs like pyrimethamine. The following tables summarize key quantitative data on the biological activity of this compound.
In Vitro Antimalarial Activity
| P. falciparum Strain | DHFR Mutations | IC₅₀ (nM) | Reference |
| NF54 | Wild-type | Subnanomolar | [5] |
| Dd2 | N51I, C59R, S108N | Subnanomolar | [5] |
| FCB | - | ~0.65 - 2.6 | [6] |
| Dd2 (transformed with hDHFR) | - | 860 | [4] |
Enzyme Inhibition Constants
| Enzyme | Kᵢ (nM) | Reference |
| P. falciparum DHFR-TS | 1.1 | [4] |
| Human DHFR | 12 | [4] |
Experimental Protocols
This compound is widely used as a selectable marker for the genetic transformation of P. falciparum. The introduction of a plasmid carrying the human dhfr gene, which is less sensitive to this compound, allows for the selection of successfully transfected parasites.
Selection of Transfected P. falciparum
This protocol describes a general method for the positive selection of P. falciparum parasites transfected with a plasmid conferring this compound resistance.
Materials:
-
P. falciparum culture at the ring stage.
-
Plasmid DNA containing the human dhfr gene.
-
Complete culture medium (e.g., RPMI 1640 supplemented with Albumax).
-
This compound stock solution (e.g., 2.6 µM in DMSO).
-
Erythrocytes.
Procedure:
-
Transfection: Introduce the plasmid DNA into ring-stage P. falciparum infected erythrocytes using a standard electroporation protocol.[2][3][7]
-
Initial Culture: Following electroporation, culture the parasites in the absence of any drug for one 48-hour intra-erythrocytic cycle to allow for the expression of the resistance gene.[2][3]
-
Drug Selection: After the initial drug-free period, add this compound to the culture medium to a final concentration of 2.5 nM or 2.6 nM.[1][2][3][7]
-
Maintenance of Drug Pressure: Maintain the drug pressure by replacing the culture medium with fresh medium containing this compound daily or every other day.[7]
-
Monitoring: Monitor the parasite growth by preparing thin blood smears and staining with Giemsa. Successfully transfected, drug-resistant parasites will typically appear within 14 to 26 days.[2][3]
-
Expansion: Once a stable population of resistant parasites is established, the culture can be expanded.
Figure 2: Generalized experimental workflow for the selection of transfected P. falciparum using this compound.
Conclusion
This compound remains a cornerstone tool for researchers in the field of malariology and parasitology. Its potent and selective inhibition of the parasite's dihydrofolate reductase, coupled with its established use as a selectable marker, ensures its continued relevance in studies aimed at understanding parasite biology and developing novel antiparasitic therapies. This guide has provided a detailed overview of its chemical properties, mechanism of action, and practical applications, serving as a valuable resource for the scientific community.
References
- 1. pubcompare.ai [pubcompare.ai]
- 2. Rapid Generation of Marker-Free P. falciparum Fluorescent Reporter Lines Using Modified CRISPR/Cas9 Constructs and Selection Protocol | PLOS One [journals.plos.org]
- 3. Rapid Generation of Marker-Free P. falciparum Fluorescent Reporter Lines Using Modified CRISPR/Cas9 Constructs and Selection Protocol - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Divergent Regulation of Dihydrofolate Reductase Between Malaria Parasite and Human Host - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Regioisomerization of Antimalarial Drug this compound Explains the Inactivity of a Commercial Stock - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Transformation with human dihydrofolate reductase renders malaria parasites insensitive to this compound but does not affect the intrinsic activity of proguanil - PMC [pmc.ncbi.nlm.nih.gov]
- 7. derisilab.ucsf.edu [derisilab.ucsf.edu]
WR99210: A Potent Dihydrofolate Reductase Inhibitor for Antimalarial Drug Development
A Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
WR99210 is a highly potent and selective inhibitor of dihydrofolate reductase (DHFR), a critical enzyme in the folate biosynthesis pathway of various pathogens, most notably the malaria parasite Plasmodium falciparum. This technical guide provides an in-depth overview of this compound, focusing on its mechanism of action, inhibitory activity, and the experimental methodologies used for its evaluation. The document is intended to serve as a comprehensive resource for researchers and drug development professionals working on novel antimalarial therapies.
Introduction
Malaria remains a significant global health challenge, with the continuous emergence of drug-resistant strains of Plasmodium falciparum necessitating the development of new therapeutic agents. The folate metabolic pathway is a well-established and validated target for antimalarial drugs, as parasites synthesize folate de novo, a pathway absent in their human hosts. Dihydrofolate reductase (DHFR) is a key enzyme in this pathway, responsible for the reduction of dihydrofolate to tetrahydrofolate, a precursor for the synthesis of nucleotides and amino acids.
This compound, a triazine derivative, is a slow, tight-binding inhibitor of DHFR. It has demonstrated exceptional potency against both wild-type and pyrimethamine-resistant strains of P. falciparum, highlighting its potential as a valuable tool in combating drug-resistant malaria.
Mechanism of Action
This compound exerts its antiparasitic effect by specifically binding to the active site of DHFR, thereby blocking the conversion of dihydrofolate (DHF) to tetrahydrofolate (THF). This inhibition disrupts the synthesis of essential downstream metabolites, including thymidylate and purines, which are crucial for DNA replication and parasite proliferation. The high affinity and slow dissociation of this compound from the parasite DHFR enzyme contribute to its potent inhibitory activity.
The Folate Biosynthesis Pathway in Plasmodium falciparum
The folate biosynthesis pathway in P. falciparum is a multi-step process that ultimately produces THF. This pathway is the target of several antimalarial drugs, including sulfonamides and DHFR inhibitors.
Caption: The folate biosynthesis pathway in Plasmodium falciparum.
Quantitative Data
The inhibitory activity of this compound has been quantified through various in vitro assays. The following tables summarize key quantitative data for easy comparison.
In Vitro Inhibitory Activity (IC50)
The half-maximal inhibitory concentration (IC50) is a measure of the effectiveness of a substance in inhibiting a specific biological or biochemical function.
| Organism/Cell Line | Strain | IC50 (nM) | Reference |
| Plasmodium falciparum | NF54 (sensitive) | 0.056 | [1] |
| Plasmodium falciparum | Dd2 (pyrimethamine-resistant) | 0.62 | [1] |
| Plasmodium falciparum | FCB (pyrimethamine-resistant) | 0.65 - 2.6 | [2] |
| Human Fibroblast Cells | HT1080 | 6300 | [3] |
| Human Cervical Cancer Cells | HeLa | 6300 | [3] |
Enzyme Inhibition Constants (Ki)
The inhibition constant (Ki) is an indication of the potency of an inhibitor; it is the concentration required to produce half-maximum inhibition.
| Enzyme | Ki (nM) | Reference |
| Plasmodium falciparum DHFR-TS | 1.1 | [3] |
| Human DHFR | 12 | [3] |
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the evaluation of this compound.
Dihydrofolate Reductase (DHFR) Enzyme Inhibition Assay
This assay measures the ability of a compound to inhibit the enzymatic activity of DHFR.
Caption: Workflow for a typical DHFR enzyme inhibition assay.
Methodology:
-
Reagent Preparation:
-
Prepare an assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, containing 1 mM DTT).
-
Dilute recombinant DHFR enzyme to the desired concentration in the assay buffer.
-
Prepare stock solutions of dihydrofolate (DHF) and NADPH in the assay buffer.
-
Prepare serial dilutions of this compound in a suitable solvent (e.g., DMSO) and then in the assay buffer.
-
-
Assay Procedure:
-
In a 96-well UV-transparent plate, add the assay buffer, DHFR enzyme, and varying concentrations of this compound to the wells.
-
Include control wells with no inhibitor (enzyme activity control) and no enzyme (background control).
-
Pre-incubate the plate at a controlled temperature (e.g., 25°C) for a defined period.
-
Initiate the reaction by adding a mixture of DHF and NADPH to all wells.
-
Immediately begin monitoring the decrease in absorbance at 340 nm every 15-30 seconds for 10-20 minutes using a microplate reader. This measures the rate of NADPH oxidation.
-
-
Data Analysis:
-
Calculate the initial reaction velocities from the linear portion of the absorbance vs. time curve.
-
Plot the percentage of enzyme inhibition against the logarithm of the this compound concentration.
-
Determine the IC50 value by fitting the data to a dose-response curve.
-
The Ki value can be determined using the Cheng-Prusoff equation if the mechanism of inhibition is competitive.
-
In Vitro Anti-plasmodial Susceptibility Testing
These assays determine the efficacy of a compound against live P. falciparum cultures.
This is a high-throughput method that measures parasite DNA content as an indicator of parasite growth.
Caption: Workflow for the SYBR Green I-based drug susceptibility assay.
Methodology:
-
Parasite Culture:
-
Maintain P. falciparum cultures in human erythrocytes in a complete medium (e.g., RPMI-1640 supplemented with AlbuMAX II, hypoxanthine, and gentamicin) under a gas mixture of 5% CO₂, 5% O₂, and 90% N₂ at 37°C.[4]
-
Synchronize parasite cultures to the ring stage if stage-specific activity is being investigated.
-
-
Assay Procedure:
-
Prepare serial dilutions of this compound in a 96-well microtiter plate.
-
Add the parasite culture (typically at 0.5-1% parasitemia and 2% hematocrit) to each well.
-
Include drug-free wells as positive controls (parasite growth) and wells with uninfected erythrocytes as negative controls (background).
-
Incubate the plates for 72 hours under the same conditions as the parasite culture.
-
After incubation, add a lysis buffer containing the fluorescent dye SYBR Green I to each well.[4] This buffer lyses the erythrocytes and allows the dye to intercalate with the parasite DNA.
-
Incubate the plates in the dark at room temperature for at least one hour.
-
-
Data Analysis:
-
Measure the fluorescence intensity using a microplate reader with an excitation wavelength of approximately 485 nm and an emission wavelength of around 530 nm.[4]
-
Subtract the background fluorescence from all readings.
-
Plot the percentage of parasite growth inhibition (calculated relative to the drug-free controls) against the logarithm of the drug concentration.
-
Determine the IC50 value by fitting the data to a sigmoidal dose-response curve.
-
This is a classic and highly sensitive method that measures the incorporation of radiolabeled hypoxanthine into the parasite's nucleic acids as a marker of growth.
Methodology:
-
Parasite Culture and Drug Plate Preparation:
-
Follow the same initial steps as for the SYBR Green I assay for parasite culture and preparation of drug-dosed plates.
-
-
Assay Procedure:
-
Add the parasite culture to the drug plates and incubate for 24 hours.
-
Add [³H]-hypoxanthine to each well and incubate for an additional 24-48 hours.[5]
-
After the total incubation period, harvest the cells onto a filter mat using a cell harvester. This process lyses the erythrocytes and captures the parasite nucleic acids on the filter.
-
Wash the filter mat to remove unincorporated [³H]-hypoxanthine.
-
-
Data Analysis:
-
Measure the radioactivity on the filter mat using a liquid scintillation counter.
-
The amount of incorporated radioactivity is proportional to parasite growth.
-
Calculate the percentage of inhibition and determine the IC50 value as described for the SYBR Green I assay.
-
Chemical Structure of this compound
This compound is a 4,6-diamino-1,2-dihydro-2,2-dimethyl-1-(2,4,5-trichlorophenoxypropyloxy)-1,3,5-triazine.[1]
Conclusion
This compound remains a benchmark compound for the inhibition of Plasmodium falciparum DHFR. Its high potency, particularly against drug-resistant strains, underscores the continued viability of the folate pathway as a prime target for antimalarial drug discovery. The detailed methodologies and quantitative data presented in this guide are intended to facilitate further research into this compound and the development of next-generation DHFR inhibitors to address the ongoing challenge of malaria.
References
- 1. Regioisomerization of Antimalarial Drug this compound Explains the Inactivity of a Commercial Stock - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pnas.org [pnas.org]
- 3. Divergent Regulation of Dihydrofolate Reductase Between Malaria Parasite and Human Host - PMC [pmc.ncbi.nlm.nih.gov]
- 4. iddo.org [iddo.org]
- 5. iddo.org [iddo.org]
An In-depth Technical Guide to the Folate Pathway in Plasmodium and the Action of WR99210
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the folate metabolic pathway in Plasmodium, the causative agent of malaria, and the mechanism of action of the potent antimalarial compound, WR99210. This document details the critical role of folate metabolism in parasite survival, the enzymatic targets within this pathway, and the molecular basis of drug action and resistance. The information presented herein is intended to support research and development efforts aimed at novel antimalarial therapies.
The Essential Folate Pathway of Plasmodium
Plasmodium parasites, unlike their human hosts, are incapable of salvaging pre-formed folates and are thus entirely dependent on the de novo synthesis of folate cofactors. This metabolic distinction makes the folate pathway an attractive target for chemotherapeutic intervention. Folate derivatives are essential for the synthesis of nucleotides (purines and pyrimidines) and certain amino acids, which are critical for DNA replication and parasite proliferation.
The de novo folate biosynthesis pathway in Plasmodium involves a series of enzymatic steps, beginning with the conversion of guanosine triphosphate (GTP). Key enzymes in this pathway include GTP cyclohydrolase I, dihydroneopterin aldolase, hydroxymethyldihydropterin pyrophosphokinase, dihydropteroate synthase (DHPS), and dihydrofolate synthase. The final product, dihydrofolate (DHF), is then reduced to the biologically active tetrahydrofolate (THF) by the bifunctional enzyme dihydrofolate reductase-thymidylate synthase (DHFR-TS). DHPS is the target of sulfonamide drugs, while DHFR is the target of inhibitors like pyrimethamine and this compound.
This compound: A Potent Inhibitor of Plasmodium DHFR
This compound is a dihydrotriazine antifolate compound that exhibits potent and selective inhibitory activity against the DHFR domain of the bifunctional DHFR-TS enzyme in Plasmodium falciparum. Its high affinity and specificity for the parasite enzyme over the human ortholog provide a significant therapeutic window. The primary mechanism of action of this compound is the competitive inhibition of DHF reduction to THF, thereby depleting the pool of essential folate cofactors and halting DNA synthesis, ultimately leading to parasite death.
Quantitative Efficacy of this compound
The in vitro efficacy of this compound is typically quantified by its half-maximal inhibitory concentration (IC50). The IC50 values can vary between different P. falciparum strains, often reflecting the presence of mutations in the dhfr gene.
| P. falciparum Strain | DHFR Genotype (Key Mutations) | This compound IC50 (nM) | Reference(s) |
| NF54 | Wild-type (N51, C59, S108) | 0.056 | |
| Dd2 | N51I, C59R, S108N | 0.62 | |
| FCB | - | ~0.65 - 2.6 | |
| Pyrimethamine-resistant | Multiple mutations | Sensitive |
Molecular Basis of Resistance to this compound
Resistance to antifolate drugs in P. falciparum is primarily associated with point mutations in the dhfr gene. While mutations at codons 51, 59, 108, and 164 are known to confer high-level resistance to pyrimethamine, parasites carrying these mutations often remain sensitive to this compound. This suggests that this compound has a different binding interaction with the DHFR enzyme. However, specific mutations that can lead to this compound resistance have been identified through in vitro selection experiments. These include:
-
D54N: This mutation has been shown to confer resistance to this compound, particularly in combination with other mutations that cause pyrimethamine resistance.
-
F58L: Another mutation identified to contribute to this compound resistance.
-
Reversion mutations: Interestingly, in some pyrimethamine-resistant strains, reversion of mutations (e.g., N108S) can lead to increased resistance to this compound while restoring sensitivity to pyrimethamine.
The flexible side chain of this compound is thought to allow it to accommodate changes in the DHFR active site caused by some mutations, maintaining its inhibitory activity where more rigid inhibitors like pyrimethamine fail.
Experimental Protocols
In Vitro Cultivation of Plasmodium falciparum
This protocol is adapted from the methods of Trager and Jensen.
Materials:
-
RPMI 1640 medium with L-glutamine and HEPES
-
Human serum (Type A+) or Albumax I
-
Washed human erythrocytes (Type O+)
-
Gentamicin solution
-
Culture flasks (25 cm² or 75 cm²)
-
Gas mixture (5% CO₂, 5% O₂, 90% N₂)
-
Incubator at 37°C
Procedure:
-
Prepare Complete Medium: To RPMI 1640, add 10% human serum or 0.5% Albumax I, and 10 µg/mL gentamicin.
-
Initiate Culture: Thaw a cryopreserved parasite stock or use an existing culture.
-
Maintain Culture:
-
Place the culture flask in a modular incubator chamber.
-
Flush the chamber with the gas mixture for 3-5 minutes.
-
Incubate at 37°C.
-
Change the medium daily.
-
Monitor parasitemia every 24-48 hours by preparing a thin blood smear and staining with Giemsa.
-
-
Sub-culturing: When parasitemia reaches 5-10%, dilute the culture with fresh, washed erythrocytes and complete medium to a parasitemia of 0.5-1%.
Determination of IC50 Values
This protocol utilizes the SYBR Green I-based fluorescence assay.
Materials:
-
96-well black microplates
-
Synchronized ring-stage parasite culture (1% parasitemia, 2% hematocrit)
-
This compound stock solution
-
SYBR Green I lysis buffer (containing 0.2 µL/mL SYBR Green I)
-
Fluorescence plate reader
Procedure:
-
Drug Dilution: Prepare serial dilutions of this compound in complete medium in the 96-well plate. Include drug-free and parasite-free controls.
-
Add Parasites: Add 180 µL of the synchronized parasite culture to each well.
-
Incubation: Incubate the plate for 72 hours under the standard culture conditions.
-
Lysis and Staining: Add 100 µL of SYBR Green I lysis buffer to each well.
-
Incubation: Incubate in the dark at room temperature for 1 hour.
-
Fluorescence Reading: Measure the fluorescence using a plate reader with excitation and emission wavelengths of ~485 nm and ~530 nm, respectively.
-
Data Analysis: Subtract the background fluorescence of the parasite-free control. Calculate the percentage of growth inhibition relative to the drug-free control. Determine the IC50 value by non-linear regression analysis of the dose-response curve.
DHFR Enzyme Assay
This spectrophotometric assay measures the decrease in absorbance at 340 nm due to the oxidation of NADPH.
Materials:
-
Purified recombinant P. falciparum DHFR-TS
-
Assay buffer (e.g., 50 mM TES, pH 7.0, 1 mM EDTA)
-
NADPH
-
Dihydrofolate (DHF)
-
This compound
-
UV-Vis spectrophotometer
Procedure:
-
Reaction Mixture: In a cuvette, prepare a reaction mixture containing the assay buffer, NADPH, and the DHFR enzyme.
-
Inhibitor Addition (for Ki determination): Add varying concentrations of this compound to the reaction mixture and pre-incubate for a defined period.
-
Initiate Reaction: Start the reaction by adding DHF.
-
Spectrophotometric Measurement: Immediately monitor the decrease in absorbance at 340 nm over time.
-
Data Analysis: Calculate the initial reaction velocity from the linear portion of the absorbance curve. For inhibitor studies, determine the mode of inhibition and the inhibition constant (Ki) using appropriate kinetic models (e.g., Michaelis-Menten, Lineweaver-Burk plots).
An In-depth Analysis of WR99210: Target Specificity for Parasite vs. Human Dihydrofolate Reductase
Introduction
Dihydrofolate Reductase (DHFR) is a crucial enzyme in the folate metabolic pathway, responsible for catalyzing the reduction of dihydrofolate (DHF) to tetrahydrofolate (THF). THF is an essential cofactor for the synthesis of nucleotides and certain amino acids, making DHFR a vital component for cell growth and replication. Consequently, it has long been an attractive target for antimicrobial and anticancer chemotherapies. WR99210 is a potent triazine-based antifolate agent known for its remarkable selective toxicity against various protozoan parasites, most notably Plasmodium falciparum, the primary causative agent of severe malaria, while exhibiting low toxicity to human cells.[1][2] This document provides a comprehensive technical overview of the mechanisms, quantitative data, and experimental protocols that define the target specificity of this compound.
Core Mechanism of Selectivity: A Tale of Two Regulations
The profound selective toxicity of this compound is not primarily attributed to a high differential affinity for the parasite enzyme over the human homolog. While there is a difference in binding affinity, it is surprisingly modest. Enzyme kinetic assays have revealed that the inhibition constant (Kᵢ) of this compound for P. falciparum DHFR-TS is approximately 1.1 nM, whereas for human DHFR, the Kᵢ is about 12 nM—a mere 10-fold difference.[1]
The true basis for this compound's selectivity lies in a fundamental divergence in how parasites and humans regulate DHFR expression in response to inhibition.[1]
-
In Plasmodium falciparum , the DHFR enzyme exists as the N-terminal domain of a large bifunctional protein, DHFR-thymidylate synthase (DHFR-TS).[3][4] This protein exhibits translational autoregulation, meaning it binds to its own messenger RNA (mRNA) to inhibit its translation into new protein. Crucially, this mRNA binding site is distinct from the enzyme's active site. Therefore, when an inhibitor like this compound blocks the active site, it does not relieve this translational repression. The parasite is unable to synthesize more DHFR-TS to overcome the enzymatic blockade, leading to THF starvation and cell death.[1]
-
In humans , DHFR and TS are expressed as separate, monofunctional proteins.[1] Human DHFR expression is regulated at the level of translation, but unlike the parasite's mechanism, the binding of the DHFR protein to its own mRNA is competitively inhibited by its substrate, DHF. When an inhibitor like this compound blocks the enzyme, intracellular DHF levels rise, which displaces the DHFR protein from its mRNA. This relieves the translational repression, leading to the synthesis of more DHFR enzyme. This compensatory upregulation allows human cells to overcome the inhibition and tolerate significantly higher concentrations of the drug.[1]
This differential regulatory mechanism is the cornerstone of this compound's therapeutic window.
Quantitative Analysis of Target Specificity
The differential effects of this compound are starkly illustrated by quantitative measurements of enzyme inhibition and in vitro cell proliferation assays. The data consistently show a therapeutic window spanning several orders of magnitude. Experiments where the human DHFR gene is transfected into P. falciparum parasites result in a massive increase in the IC₅₀ for this compound, confirming that DHFR is the specific and sole target of the drug's action.[5][6]
| Target | Organism/Cell Line | Assay Type | Value | Selectivity Index (Human/Parasite) | Reference(s) |
| DHFR-TS Enzyme | Plasmodium falciparum | Enzyme Inhibition (Kᵢ) | 1.1 nM | \multirow{2}{}{~11x} | [1] |
| DHFR Enzyme | Human | Enzyme Inhibition (Kᵢ) | 12 nM | [1] | |
| Whole Cell | P. falciparum (Clone Dd2) | Growth Inhibition (IC₅₀) | ~0.1 nM | \multirow{2}{}{~63,000x} | [1] |
| Whole Cell | Human Fibroblast (HT1080) | Growth Inhibition (IC₅₀) | 6,300 nM | [1] | |
| Whole Cell | Toxoplasma gondii | Growth Inhibition (IC₅₀) | ~50 nM | ~126x (vs. HT1080) | [2] |
| Whole Cell | P. falciparum (Transfected w/ hDHFR) | Growth Inhibition (IC₅₀) | 860 nM | N/A (Loss of selectivity) | [1] |
The Folate Pathway and Structural Interactions
This compound functions by competitively inhibiting DHFR, thereby blocking the conversion of DHF to THF. This blockade disrupts the supply of essential one-carbon units required for the synthesis of thymidylate (a DNA precursor) and purines. The structural flexibility of this compound's side chain is a key feature, allowing it to bind tightly within the active site of both wild-type and pyrimethamine-resistant mutant versions of the parasite enzyme.[4][7] This contrasts with more rigid inhibitors like pyrimethamine, whose efficacy is diminished by mutations that cause steric hindrance in the active site.[8]
Experimental Methodologies
The determination of this compound's specificity relies on standardized in vitro assays. Below are representative protocols for enzymatic and cell-based evaluations.
Protocol 1: In Vitro DHFR Enzyme Inhibition Assay (Colorimetric)
This assay quantifies enzyme activity by measuring the decrease in absorbance at 340 nm, which corresponds to the oxidation of the cofactor NADPH.[9][10][11]
-
Reagent Preparation:
-
Assay Buffer: Prepare a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.5). Warm to room temperature before use.
-
Enzyme Solution: Reconstitute or dilute recombinant parasite DHFR or human DHFR to a working concentration in cold Assay Buffer. Keep on ice.
-
NADPH Solution: Prepare a stock solution of NADPH in Assay Buffer (e.g., 10 mM). Dilute to a working concentration (e.g., 200 µM) immediately before use.
-
Substrate Solution (DHF): Prepare a stock solution of Dihydrofolic acid in Assay Buffer containing a small amount of NaOH for dissolution, then adjust pH. Protect from light and keep on ice.
-
Inhibitor (this compound): Prepare a stock solution in a suitable solvent (e.g., DMSO). Perform serial dilutions to create a range of test concentrations.
-
-
Assay Procedure (96-well plate format):
-
Add 2 µL of serially diluted this compound, positive control (e.g., methotrexate), or solvent control to appropriate wells.
-
Add 178 µL of a master mix containing Assay Buffer and the NADPH working solution to each well.
-
Pre-incubate the plate at a constant temperature (e.g., 25°C or 37°C) for 10-15 minutes.
-
Initiate the reaction by adding 20 µL of the DHF substrate solution to all wells.
-
Immediately begin kinetic reading on a microplate spectrophotometer at 340 nm. Record measurements every 30-60 seconds for 10-20 minutes.
-
-
Data Analysis:
-
Calculate the rate of reaction (V = ΔAbs/Δtime) for each well.
-
Normalize the rates relative to the solvent control (100% activity) and background (0% activity).
-
Plot the percentage of inhibition versus the logarithm of inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.
-
Protocol 2: Whole-Cell Growth Inhibition / Cytotoxicity Assay
This assay measures the effect of the compound on the proliferation of parasites or human cell lines.
-
Cell Culture:
-
P. falciparum: Culture parasites in human erythrocytes using standard in vitro culture conditions (e.g., RPMI 1640, AlbuMAX, hypoxanthine). Synchronize parasites to the ring stage.
-
Human Cell Lines: Culture cell lines (e.g., HeLa, HT1080) in appropriate media (e.g., DMEM with 10% FBS) in a humidified incubator at 37°C with 5% CO₂.
-
-
Assay Procedure (96-well plate format):
-
Parasites: Prepare a parasite culture with 2% hematocrit and 0.5-1% parasitemia. Add 198 µL to each well.
-
Human Cells: Seed cells at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Add 2 µL of serially diluted this compound to achieve the final desired concentrations. Include drug-free wells as negative controls.
-
Incubate plates for the required duration (e.g., 72 hours for parasites, 48-72 hours for human cells).
-
-
Quantification of Viability:
-
Parasites (SYBR Green I Assay): Lyse the erythrocytes, add SYBR Green I lysis buffer, and measure fluorescence (Excitation: ~485 nm, Emission: ~530 nm). Fluorescence is proportional to parasite DNA content.
-
Human Cells (MTT Assay): Add MTT reagent to each well and incubate for 2-4 hours. The viable cells will reduce the yellow MTT to purple formazan crystals. Solubilize the crystals with a solubilization solution (e.g., DMSO or SDS-HCl) and measure absorbance at ~570 nm.[9]
-
-
Data Analysis:
-
Calculate percent viability relative to the drug-free control wells.
-
Plot the percentage of viability against the logarithm of drug concentration and fit the data to determine the IC₅₀ value.
-
The remarkable specificity of this compound for parasites like P. falciparum over their human host is a classic example of exploiting subtle but critical biological differences. The primary driver of this selectivity is not superior binding affinity but a fundamental disparity in the regulatory circuits governing DHFR expression. The inability of the parasite to upregulate its DHFR-TS enzyme in the face of inhibition makes it exquisitely vulnerable, while the host's compensatory mechanism provides a robust defense. This understanding, supported by extensive quantitative and structural data, underscores the importance of investigating target regulation in addition to direct enzyme-inhibitor interactions for the development of safe and effective antimicrobial agents.
References
- 1. Divergent Regulation of Dihydrofolate Reductase Between Malaria Parasite and Human Host - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- 4. Driving antimalarial design through understanding of target mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Transformation with human dihydrofolate reductase renders malaria parasites insensitive to this compound but does not affect the intrinsic activity of proguanil - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pnas.org [pnas.org]
- 7. pnas.org [pnas.org]
- 8. Crystal structure of dihydrofolate reductase from Plasmodium vivax: Pyrimethamine displacement linked with mutation-induced resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. scispace.com [scispace.com]
- 11. assaygenie.com [assaygenie.com]
The Role of WR99210 in Malaria Drug Discovery: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
WR99210, a triazine-based antifolate, has played a pivotal, albeit complex, role in the landscape of malaria drug discovery. As a potent and selective inhibitor of the Plasmodium falciparum dihydrofolate reductase-thymidylate synthase (PfDHFR-TS), it has been instrumental in elucidating resistance mechanisms and exploring novel therapeutic strategies. This technical guide provides an in-depth analysis of this compound, including its mechanism of action, spectrum of activity, the molecular basis of resistance, and its enduring utility as a research tool. Detailed experimental protocols and quantitative data are presented to support researchers in the field.
Introduction: The Folate Pathway as a Druggable Target in Malaria
The folate biosynthesis pathway is essential for the proliferation of the malaria parasite, Plasmodium falciparum, as it provides the necessary precursors for DNA synthesis and amino acid metabolism.[1][2] Unlike their human hosts who can salvage pre-formed folates from their diet, parasites rely on the de novo synthesis of folate, making the enzymes in this pathway attractive targets for chemotherapeutic intervention.[3] The key enzyme, dihydrofolate reductase (DHFR), is a critical chokepoint in this pathway, and its inhibition has been a cornerstone of antimalarial therapy for decades, exemplified by drugs like pyrimethamine.[1][2]
This compound: A Potent Inhibitor of Plasmodium DHFR-TS
This compound is a folate pathway antagonist with powerful activity against Plasmodium parasites.[4] It acts as a slow, tight-binding inhibitor of the parasite's bifunctional dihydrofolate reductase-thymidylate synthase (DHFR-TS) enzyme by binding to the DHFR active site and preventing the production of tetrahydrofolate.[4] A key feature of this compound is its high selectivity for the parasite enzyme over the human DHFR.[4][5] This selectivity is crucial for its therapeutic window.
Mechanism of Action
This compound's efficacy, particularly against pyrimethamine-resistant strains, is attributed to its flexible side chain. This flexibility allows it to adapt its conformation within the DHFR active site, thereby avoiding the steric hindrance imposed by mutations that confer resistance to more rigid inhibitors like pyrimethamine.[6][7] Specifically, mutations at codons 51, 59, 108, and 164 in the P. falciparum dhfr gene, which are known to cause high-level pyrimethamine resistance, do not significantly impact the binding of this compound.[6][8]
dot
Caption: The Plasmodium falciparum folate biosynthesis pathway and the inhibitory action of this compound on DHFR.
Quantitative Analysis of this compound Activity
The potency of this compound has been quantified through various in vitro assays, primarily measuring the 50% inhibitory concentration (IC50) against different P. falciparum strains and the inhibition constant (Ki) for the purified PfDHFR-TS enzyme.
| P. falciparum Strain | DHFR Genotype (Mutations) | This compound IC50 (nM) | Reference |
| NF54 | Wild-type | 0.056 | [9] |
| Dd2 | N51I, C59R, S108N | 0.62 | [9] |
| FCB | - | ~0.65 - 2.6 | [2] |
| Human Fibroblast HT1080 | - | 6300 | [5] |
| Enzyme | This compound Ki (nM) | Reference |
| P. falciparum DHFR-TS | 1.1 | [5] |
| Human DHFR | 12 | [5] |
Resistance to this compound
While highly potent, resistance to this compound can be selected for in vitro.[4] Studies have shown that mutations in the PfDHFR domain can confer resistance to this compound. Interestingly, some mutations that confer resistance to this compound can lead to a collateral increase in sensitivity to pyrimethamine. This "seesaw" effect suggests that a combination therapy of this compound (or its analogs) and pyrimethamine could be a strategy to delay or prevent the emergence of drug resistance. The conflicting requirements for mutations to confer resistance to these two drugs make it less likely for the parasite to simultaneously develop high-level resistance to both.
Experimental Protocols
In Vitro Culture of Plasmodium falciparum
A fundamental requirement for studying antimalarial compounds is the ability to culture the parasite in the laboratory.
Materials:
-
P. falciparum parasite line (e.g., NF54, Dd2)
-
Human erythrocytes (O+)
-
Complete culture medium: RPMI 1640 medium supplemented with 0.5% Albumax II, 25 mM HEPES, and 25 mM sodium bicarbonate.
-
Gas mixture: 5% CO2, 5% O2, 90% N2
-
Incubator at 37°C
-
Sterile culture flasks or 96-well plates
Procedure:
-
Maintain parasite cultures in a suspension of human erythrocytes at a 2-4% hematocrit in complete culture medium.
-
Incubate cultures at 37°C in a sealed flask or plate flushed with the gas mixture.
-
Change the medium daily to provide fresh nutrients and remove metabolic waste.
-
Monitor parasitemia by preparing thin blood smears, staining with Giemsa, and examining under a microscope.
-
Split cultures as needed to maintain parasitemia between 1-5%.
In Vitro Drug Susceptibility Assay (IC50 Determination)
This assay is used to determine the concentration of a drug required to inhibit parasite growth by 50%.
Materials:
-
Synchronized ring-stage P. falciparum culture (0.5-1% parasitemia, 2% hematocrit)
-
This compound stock solution (dissolved in an appropriate solvent, e.g., DMSO)
-
Complete culture medium
-
96-well microtiter plates
-
DNA-intercalating dye (e.g., SYBR Green I) or [3H]-hypoxanthine for radiolabeling assay.
Procedure:
-
Prepare serial dilutions of this compound in complete culture medium in a 96-well plate.
-
Add the synchronized parasite culture to each well. Include drug-free wells as a positive control for parasite growth and wells with uninfected erythrocytes as a negative control.
-
Incubate the plates for 72-96 hours under the standard culture conditions.
-
Quantify parasite growth. For SYBR Green I based assays, lyse the red blood cells and measure the fluorescence of the DNA dye bound to parasite DNA. For [3H]-hypoxanthine incorporation assays, measure the radioactivity incorporated by the parasites.
-
Calculate the IC50 value by plotting the percentage of growth inhibition against the drug concentration and fitting the data to a sigmoidal dose-response curve.
In Vitro Selection of this compound-Resistant Parasites
This protocol describes a method for generating drug-resistant parasite lines through continuous drug pressure.
Materials:
-
Wild-type P. falciparum culture
-
This compound
-
Complete culture medium
Procedure:
-
Initiate a large-volume culture of the parental parasite line.
-
Expose the culture to a low concentration of this compound (e.g., at or slightly above the IC50).
-
Maintain the culture with regular medium changes containing the drug.
-
Monitor the culture for the re-emergence of parasite growth.
-
Once the parasites have adapted to the initial drug concentration, gradually increase the concentration of this compound in a stepwise manner.
-
Continue this process until parasites are able to grow at a significantly higher drug concentration compared to the parental line.
-
Clone the resistant parasite line by limiting dilution to obtain a genetically homogenous population.
dot
Caption: Workflow for the in vitro selection of this compound-resistant P. falciparum.
Characterization of Resistant Parasites
Once a resistant line is established, it is crucial to characterize the molecular and phenotypic changes.
Procedures:
-
Genotypic Analysis: Sequence the dhfr gene of the resistant parasite to identify mutations that may be responsible for the resistance phenotype.
-
Phenotypic Analysis: Perform drug susceptibility assays to confirm the level of resistance to this compound and to assess cross-resistance or collateral sensitivity to other antimalarials, such as pyrimethamine.
-
Growth Rate Analysis: Compare the growth rate of the resistant parasite line to the parental strain in the absence of the drug to determine if the resistance mutations confer a fitness cost.
The Discontinuation of this compound and the Path Forward
Despite its potent in vitro activity and efficacy against resistant parasites, the clinical development of this compound was halted due to poor oral bioavailability and significant gastrointestinal side effects observed in preclinical and clinical trials.[4][7] However, the knowledge gained from studying this compound has been invaluable. It has highlighted the potential of flexible DHFR inhibitors and has spurred the development of new analogs and prodrugs with improved pharmacokinetic properties. One such example is P218, a compound that incorporates a flexible linker similar to this compound and has advanced to clinical trials.[9]
Conclusion
This compound remains a critical tool in malaria research. Its primary role has shifted from a potential clinical candidate to a powerful laboratory reagent for selecting genetically modified parasites and for studying the intricacies of drug resistance. The story of this compound underscores the importance of a multifaceted approach to drug discovery, where even compounds that do not reach the clinic can provide profound insights that guide the development of the next generation of antimalarial therapies. The detailed methodologies and data presented in this guide are intended to facilitate further research into the folate pathway and the development of novel antifolates to combat the ever-present threat of malaria.
References
- 1. Characterization of the malaria parasite Plasmodium falciparum Tepsin homolog - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Transformation with human dihydrofolate reductase renders malaria parasites insensitive to this compound but does not affect the intrinsic activity of proguanil - PMC [pmc.ncbi.nlm.nih.gov]
- 3. In Vitro Resistance Selections for Plasmodium falciparum Dihydroorotate Dehydrogenase Inhibitors Give Mutants with Multiple Point Mutations in the Drug-binding Site and Altered Growth - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Plasmodium falciparum In Vitro Drug Resistance Selections and Gene Editing - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Divergent Regulation of Dihydrofolate Reductase Between Malaria Parasite and Human Host - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Plasmodium falciparum antimalarial drug susceptibility on the north-western border of Thailand during five years of extensive use of artesunate–mefloquine - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Regioisomerization of Antimalarial Drug this compound Explains the Inactivity of a Commercial Stock - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Conflicting Requirements of Plasmodium falciparum Dihydrofolate Reductase Mutations Conferring Resistance to Pyrimethamine-WR99210 Combination - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Conflicting requirements of Plasmodium falciparum dihydrofolate reductase mutations conferring resistance to pyrimethamine-WR99210 combination - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for WR99210 as a Selectable Marker in Plasmodium Transfection
Audience: Researchers, scientists, and drug development professionals.
Introduction
Genetic modification of Plasmodium species, the causative agents of malaria, is a critical tool for investigating parasite biology, identifying novel drug targets, and developing attenuated parasite vaccines. A key component of successful genetic manipulation is the ability to select for the small population of parasites that have been successfully transfected with the desired genetic construct. WR99210, a potent dihydrofolate reductase (DHFR) inhibitor, in conjunction with the human DHFR (hDHFR) gene as a selectable marker, provides a robust system for selecting transgenic Plasmodium parasites.[1][2] This document provides detailed application notes and protocols for the use of this compound in Plasmodium transfection experiments.
This compound is a triazine-based antifolate compound that specifically targets the parasite's bifunctional dihydrofolate reductase-thymidylate synthase (DHFR-TS) enzyme.[1] This enzyme is essential for the synthesis of tetrahydrofolate, a vital cofactor in the production of nucleotides and amino acids. Inhibition of DHFR-TS leads to parasite death.[1] While highly effective against the Plasmodium DHFR-TS, this compound has a weak affinity for human DHFR.[1] This differential sensitivity is exploited in genetic selection strategies. By introducing a plasmid containing the hDHFR gene, transfected parasites gain resistance to this compound and can be selectively cultured, while non-transfected parasites are eliminated.[1][2] The use of hDHFR as a selectable marker has been shown to increase resistance to this compound by up to 4,000-fold.[3]
Data Presentation
Table 1: this compound Concentrations for Plasmodium Selection
| Plasmodium Species | Strain | This compound Concentration | Reference |
| P. falciparum | FCB | 2.6 nM | [3] |
| P. falciparum | 3D7 | 2.5 nM | [4] |
| P. falciparum | AHEI | 5 nM | [5] |
| P. falciparum | - | 2.6 nM | [6][7] |
| P. berghei | - | Injected subcutaneously | [8] |
Table 2: Transfection and Selection Timelines
| Plasmodium Species | Transfection Method | Time to Drug Application | Time to Detect Transfectants | Transfection Efficiency | Reference |
| P. berghei | Nucleofector | 1 day post-transfection | 10-15 days | 10⁻³ - 10⁻⁴ | [8] |
| P. falciparum | Electroporation | 24 hours post-transfection | 14-26 days | - | [6][7] |
| P. falciparum | Electroporation | 6 days post-transfection | - | - | [9] |
| P. falciparum | Pre-loading erythrocytes | 2 days post-transfection | By day 17 | 9.59 x 10⁻⁶ | [5] |
Signaling Pathways and Experimental Workflows
Caption: Mechanism of this compound action and the hDHFR resistance pathway.
Caption: General workflow for Plasmodium transfection using this compound selection.
Experimental Protocols
Protocol 1: In Vitro Transfection of Plasmodium falciparum
This protocol is a generalized procedure based on common electroporation methods.
Materials:
-
P. falciparum culture at 5-10% parasitemia, predominantly late trophozoite/schizont stages.
-
Human red blood cells (RBCs), type O+.
-
Complete culture medium (e.g., RPMI-1640 with L-glutamine, 25 mM HEPES, 0.5% Albumax II, 2 mM L-glutamine, 50 µg/mL hypoxanthine).
-
Cytomix (120 mM KCl, 0.15 mM CaCl₂, 10 mM K₂HPO₄/KH₂PO₄ pH 7.6, 25 mM HEPES pH 7.6, 2 mM EGTA, 5 mM MgCl₂).
-
Purified plasmid DNA (encoding the gene of interest and the hDHFR selectable marker) at a concentration of ≥1 µg/µL.
-
This compound stock solution (e.g., 2.6 µM in DMSO).
-
Electroporation cuvettes (0.2 cm gap).
-
Electroporator (e.g., Bio-Rad Gene Pulser).
Methodology:
-
Parasite Preparation:
-
Synchronize the P. falciparum culture to obtain a high percentage of late-stage parasites (trophozoites and schizonts).
-
Enrich for schizont-infected erythrocytes using methods such as MACS columns or a Percoll gradient.
-
Wash the enriched parasites once with serum-free RPMI-1640 and once with Cytomix.
-
Resuspend the parasite pellet in Cytomix to the desired density.
-
-
Electroporation:
-
In a sterile microcentrifuge tube, mix 50-100 µg of plasmid DNA with the prepared parasite suspension.
-
Transfer the mixture to a pre-chilled 0.2 cm electroporation cuvette.
-
Electroporate using appropriate settings (e.g., 0.31 kV, 950 µF).
-
Immediately after electroporation, transfer the contents of the cuvette to a culture flask containing fresh RBCs and complete culture medium.
-
-
Selection of Transfected Parasites:
-
Culture the parasites for 24-48 hours without drug pressure to allow for expression of the resistance marker.
-
After the initial culture period, add this compound to the culture medium to a final concentration of 2.5-5 nM.[4][5]
-
Maintain the parasites under continuous drug pressure, changing the medium every 24-48 hours.
-
Monitor the cultures for the appearance of viable parasites by preparing thin blood smears and staining with Giemsa. This can take between 14 and 26 days.[6][7]
-
-
Expansion and Analysis of Transfectants:
-
Once a stable population of resistant parasites is established, expand the culture.
-
Confirm the presence and integration (if applicable) of the transfected plasmid by PCR and/or Southern blot analysis of parasite genomic DNA.
-
Cryopreserve stocks of the transgenic parasite line for future use.
-
Protocol 2: In Vivo Transfection of Plasmodium berghei
This protocol is adapted for the rodent malaria model P. berghei.
Materials:
-
P. berghei infected blood.
-
Naïve mice (e.g., BALB/c).
-
Schizont culture medium (e.g., RPMI 1640 with 20% FCS).
-
Nucleofector device and solutions (Amaxa/Lonza).
-
Purified plasmid DNA with the hDHFR selectable marker.
-
This compound solution for subcutaneous injection.
Methodology:
-
Preparation of P. berghei Schizonts:
-
Infect a donor mouse with P. berghei.
-
When parasitemia reaches 3-5%, collect the blood and culture it overnight to allow for schizont maturation.
-
Purify the mature schizonts from the culture using a density gradient (e.g., 60% Nycodenz).
-
-
Transfection:
-
Resuspend the purified schizonts in the appropriate Nucleofector solution.
-
Add 5-10 µg of linearized plasmid DNA to the schizont suspension.
-
Transfer the mixture to a Nucleofector cuvette and electroporate using a pre-determined program for P. berghei.
-
Immediately after transfection, inject the schizonts intravenously into a naïve recipient mouse.
-
-
In Vivo Drug Selection:
-
24 hours after injecting the transfected parasites, begin the drug selection regimen.[8]
-
Administer this compound subcutaneously to the mouse. A typical regimen might involve daily injections for 4 consecutive days.
-
Monitor the parasitemia of the mice starting around day 7 post-infection by tail blood smears.
-
-
Recovery and Analysis of Transgenic Parasites:
-
Transgenic parasites typically appear in the blood between days 10 and 15 post-infection.[8]
-
Once the parasitemia reaches a suitable level (e.g., 2-5%), collect the blood for parasite analysis and cryopreservation.
-
Isolate genomic DNA from the resistant parasites and confirm the genetic modification by PCR and/or Southern blotting.
-
Important Considerations
-
This compound Quality: It has been reported that some commercial stocks of this compound may contain an inactive regioisomer.[1][10] It is crucial to source high-quality this compound and to test its efficacy on wild-type parasites before use in selection experiments.
-
Drug Concentration: The optimal concentration of this compound may vary between parasite strains and culture conditions. It is advisable to perform a dose-response curve to determine the minimal lethal concentration for the specific parasite line being used.
-
Dual Selection: The this compound/hDHFR system can be used in conjunction with other selectable markers, such as those conferring resistance to pyrimethamine or blasticidin, to perform sequential genetic modifications.[2][6][7]
-
Episomal vs. Integrated Plasmids: Transfection with circular plasmids typically results in episomal maintenance, leading to high levels of resistance due to multiple plasmid copies.[2] Transfection with linearized plasmids designed for homologous recombination results in a single copy of the resistance marker integrated into the genome and may confer a lower level of resistance.[2]
References
- 1. Regioisomerization of Antimalarial Drug this compound Explains the Inactivity of a Commercial Stock - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The selectable marker human dihydrofolate reductase enables sequential genetic manipulation of the Plasmodium berghei genome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pnas.org [pnas.org]
- 4. derisilab.ucsf.edu [derisilab.ucsf.edu]
- 5. Comparison of the absolute and relative efficiencies of electroporation-based transfection protocols for Plasmodium falciparum - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Rapid Generation of Marker-Free P. falciparum Fluorescent Reporter Lines Using Modified CRISPR/Cas9 Constructs and Selection Protocol | PLOS One [journals.plos.org]
- 7. Rapid Generation of Marker-Free P. falciparum Fluorescent Reporter Lines Using Modified CRISPR/Cas9 Constructs and Selection Protocol - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pberghei.nl [pberghei.nl]
- 9. Comparison of Plasmodium falciparum transfection methods - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Regioisomerization of Antimalarial Drug this compound Explains the Inactivity of a Commercial Stock - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Preparing WR99210 Stock Solution
These application notes provide a detailed protocol for the preparation, storage, and use of WR99210 stock solutions for in vitro cell culture experiments, particularly for studies involving Plasmodium falciparum and other parasites.
Introduction
This compound is a potent dihydrofolate reductase (DHFR) inhibitor with strong activity against various parasitic protozoa, including Plasmodium falciparum, the causative agent of malaria. It acts by binding to the DHFR active site, thereby blocking the synthesis of tetrahydrofolate, a crucial cofactor for nucleotide synthesis.[1] Due to its high potency and selectivity for the parasite enzyme over the human counterpart, this compound is widely used in malaria research as a selectable marker for genetic transfection studies.[1][2][3]
Proper preparation and handling of this compound stock solutions are critical for experimental success. The compound's stability can be a concern, with the potential for regioisomerization leading to a loss of biological activity.[1][2][4] Therefore, adherence to a standardized protocol is essential to ensure the consistency and reliability of experimental results.
Quantitative Data Summary
The following table summarizes the key quantitative data for this compound.
| Parameter | Value | Source |
| Molecular Weight | 394.68 g/mol | [5] |
| Recommended Solvent | Dimethyl sulfoxide (DMSO) | [1][5][6] |
| Solubility in DMSO | ≥ 5 mg/mL (12.67 mM) | [5] |
| Recommended Stock Concentration | 1-10 mM | [1] |
| Storage of Powder | -20°C for up to 3 years | [5] |
| Storage of Stock Solution | -20°C or -80°C | [1][6] |
| Typical Working Concentration | Nanomolar to low micromolar range (e.g., 2 nM - 1 µM for P. falciparum) | [1][7] |
Experimental Protocol
This protocol outlines the steps for preparing a 10 mM stock solution of this compound in DMSO.
Materials:
-
This compound powder
-
Anhydrous or sterile dimethyl sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or cryovials
-
Calibrated analytical balance
-
Vortex mixer
-
Sterile, disposable syringe
-
0.22 µm syringe filter (optional, for sterile filtration of the final stock)
-
Personal Protective Equipment (PPE): lab coat, gloves, and safety glasses
Procedure:
-
Pre-weighing Preparations:
-
Bring the this compound powder to room temperature before opening to prevent condensation.
-
Perform all weighing and initial dissolution steps in a chemical fume hood.
-
-
Weighing this compound:
-
Tare a sterile microcentrifuge tube on the analytical balance.
-
Carefully weigh out the desired amount of this compound powder. For a 1 mL of 10 mM stock solution, you will need 3.947 mg of this compound (Molecular Weight = 394.68 g/mol ).
-
-
Dissolution in DMSO:
-
Add the appropriate volume of sterile DMSO to the microcentrifuge tube containing the this compound powder. For a 10 mM stock, if you weighed 3.947 mg, add 1 mL of DMSO.
-
Cap the tube tightly and vortex thoroughly until the powder is completely dissolved. Gentle warming (e.g., in a 37°C water bath) can aid dissolution if necessary.[5]
-
-
Sterile Filtration (Optional but Recommended):
-
To ensure the sterility of the stock solution for cell culture, it can be filter-sterilized.
-
Aseptically draw the dissolved this compound solution into a sterile syringe.
-
Attach a 0.22 µm syringe filter to the syringe.
-
Dispense the solution through the filter into a new, sterile cryovial.
-
-
Aliquoting and Storage:
-
Aliquot the stock solution into smaller, single-use volumes in sterile cryovials. This prevents multiple freeze-thaw cycles which can degrade the compound.
-
Clearly label each aliquot with the compound name, concentration, date of preparation, and solvent.
-
Store the aliquots at -20°C or -80°C for long-term storage.[1][6] It is recommended to use freshly prepared solutions when possible, as the compound can be unstable in solution.[5]
-
-
Preparation of Working Solution:
-
When ready to use, thaw an aliquot of the stock solution at room temperature.
-
Dilute the stock solution to the desired final working concentration in the appropriate cell culture medium. For example, to prepare a 1 µM working solution from a 10 mM stock, perform a 1:10,000 dilution.
-
Ensure the final concentration of DMSO in the cell culture medium is kept low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.
-
Signaling Pathways and Experimental Workflows
The primary mechanism of action of this compound is the inhibition of the dihydrofolate reductase (DHFR) enzyme. This enzyme is critical in the folate biosynthesis pathway, which is essential for the production of nucleotides and certain amino acids. By inhibiting DHFR, this compound disrupts DNA synthesis and repair, ultimately leading to cell death in susceptible organisms like Plasmodium falciparum.
References
- 1. Regioisomerization of Antimalarial Drug this compound Explains the Inactivity of a Commercial Stock - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Regioisomerization of Antimalarial Drug this compound Explains the Inactivity of a Commercial Stock - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. go.drugbank.com [go.drugbank.com]
- 4. researchgate.net [researchgate.net]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Transformation with human dihydrofolate reductase renders malaria parasites insensitive to this compound but does not affect the intrinsic activity of proguanil - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Divergent Regulation of Dihydrofolate Reductase Between Malaria Parasite and Human Host - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for WR99210 Selection of Transgenic Plasmodium berghei
Audience: Researchers, scientists, and drug development professionals.
Introduction
The generation of transgenic Plasmodium berghei, a rodent malaria parasite, is a cornerstone of malaria research, enabling functional gene analysis and drug target validation. A critical step in this process is the effective selection of genetically modified parasites. WR99210, an antifolate drug, serves as a potent and specific selecting agent for P. berghei engineered to express the human dihydrofolate reductase (hDHFR) gene. This document provides detailed application notes and protocols for the use of this compound in selecting transgenic P. berghei, both in vivo and in vitro.
This compound selectively inhibits the Plasmodium dihydrofolate reductase-thymidylate synthase (DHFR-TS) enzyme, which is essential for nucleotide synthesis and parasite survival.[1][2] The human DHFR enzyme, however, is significantly less sensitive to this compound.[3][4] This differential sensitivity forms the basis of a powerful positive selection system. Parasites successfully transfected with a plasmid carrying the hDHFR gene can survive and replicate in the presence of this compound, while wild-type parasites are eliminated.[5][6]
Data Presentation: this compound Concentration and Efficacy
The following table summarizes the quantitative data for this compound concentrations used in the selection of transgenic P. berghei.
| Selection Method | Organism | This compound Concentration | Treatment Duration | Efficacy/Observations | Reference |
| In Vivo | Plasmodium berghei in mice | 20 mg/kg bodyweight | 4 consecutive days (subcutaneous injection) | Effective for selecting parasites with the hDHFR marker, especially after a previous transfection with a pyrimethamine resistance marker.[7] | [7] |
| In Vitro | Plasmodium berghei | 6.25 ng/mL (1.6 x 10⁻² µM) | Multiple selection rounds (up to 5) | Optimal concentration for in vitro selection. The proportion of eGFP-positive mutant parasites reached over 90% after the fifth selection round.[8] | [8] |
| In Vitro | Plasmodium berghei | 5 nM | 7 days post-transfection | 96.3% of parasites expressed green fluorescent protein (eGFP) under drug pressure.[9] | [9] |
Note: The efficacy of this compound can be influenced by the specific parasite line, the transfection efficiency, and the expression level of the hDHFR transgene. Parasites with episomal plasmids containing multiple copies of hDHFR can exhibit up to a 1000-fold increase in resistance to this compound, while those with a single integrated copy may show only a five-fold increase.[5][6]
Signaling Pathway and Mechanism of Action
The diagram below illustrates the mechanism of action of this compound and the principle of transgenic selection using the hDHFR marker. This compound inhibits the parasite's DHFR-TS, blocking the conversion of dihydrofolate (DHF) to tetrahydrofolate (THF), a crucial cofactor for DNA synthesis. In transgenic parasites, the expressed human DHFR is insensitive to this compound and continues to produce THF, allowing the parasite to survive and proliferate.
Caption: Mechanism of this compound action and resistance in transgenic P. berghei.
Experimental Protocols
Preparation of this compound Stock Solution
Caution: Handle this compound with appropriate personal protective equipment (PPE), including gloves and a lab coat.
-
Stock Solution (for in vivo use):
-
To prepare a 20 mg/mL stock solution, dissolve the required amount of this compound in 70% DMSO in sterile water.[7]
-
Vortex until the solution is clear.
-
This stock solution can be further diluted for subcutaneous injection. For a mouse with a bodyweight of approximately 20 grams, a 0.1 mL injection of a 12 mg/mL solution results in a dose of 12 mg/kg.[7]
-
The stability of the solution in 70% DMSO is guaranteed for at least 4 days.[7]
-
-
Stock Solution (for in vitro use):
-
Prepare a high-concentration stock solution (e.g., 1 mg/mL) in 100% DMSO.
-
Store aliquots at -20°C.
-
From this stock, prepare working solutions by serial dilution in the appropriate culture medium.
-
In Vivo Selection of Transgenic P. berghei
This protocol is adapted from established methods for the selection of transgenic parasites in mice.[7][10][11]
-
Transfection: Transfect P. berghei schizonts with a DNA construct containing the hDHFR selectable marker.
-
Infection: Immediately following transfection, inject the parasites intravenously into a naive mouse.
-
Drug Administration:
-
Begin this compound treatment one day after the injection of transfected parasites. This allows the parasites to complete one developmental cycle without drug pressure.[11]
-
Administer this compound subcutaneously at a dose of 20 mg/kg bodyweight.[7]
-
Repeat the injection for four consecutive days.[7]
-
-
Monitoring Parasitemia: Monitor the parasitemia of the treated mice daily by preparing thin blood smears from tail blood and staining with Giemsa.
-
Selection of Resistant Parasites: Transgenic parasites expressing hDHFR will survive and replicate, leading to an increase in parasitemia. Wild-type parasites will be cleared.
-
Collection of Resistant Parasites: Once the parasitemia reaches a suitable level (typically 1-5%), collect the infected blood for further analysis or passage to new mice.
In Vitro Selection of Transgenic P. berghei
This protocol is based on a novel in vitro selection method that enriches the mutant population.[8]
-
Transfection and Initial In Vivo Growth:
-
Transfect P. berghei schizonts with the hDHFR-containing plasmid.
-
Inject the transfected parasites intravenously into a naive mouse.
-
-
Blood Collection: When the parasitemia in the mouse reaches 1-3%, collect the infected blood.
-
In Vitro Culture and Selection:
-
Washing and Re-injection:
-
After the incubation period, harvest the parasites by centrifugation.
-
Wash the parasite pellet with fresh culture medium to remove the drug.
-
Inject the cultured parasites into a new naive mouse.
-
-
Iterative Selection: Repeat steps 2-4 for multiple rounds (up to five times) to enrich the population of transgenic parasites.[8]
-
Monitoring Selection Efficiency: The proportion of transgenic parasites can be monitored by flow cytometry if a fluorescent reporter gene (e.g., eGFP) is included in the transfection construct.
Experimental Workflow Diagram
The following diagram outlines the general workflow for generating and selecting transgenic P. berghei using this compound.
Caption: Workflow for generating and selecting this compound-resistant P. berghei.
Concluding Remarks
The use of this compound in conjunction with the human DHFR selectable marker is a robust and efficient method for the selection of transgenic Plasmodium berghei. This system is particularly valuable for sequential genetic manipulations, as it can be used after initial selection with pyrimethamine.[5][6][11] The choice between in vivo and in vitro selection will depend on the specific experimental goals, available resources, and the desired purity of the transgenic parasite population. Careful adherence to the optimized concentrations and protocols outlined in this document will facilitate the successful generation and isolation of genetically modified malaria parasites, thereby advancing our understanding of this complex disease. It is important to note that the effectiveness of commercial this compound stocks can vary, and it is advisable to verify the potency of a new batch.[1][2]
References
- 1. Regioisomerization of Antimalarial Drug this compound Explains the Inactivity of a Commercial Stock - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Regioisomerization of Antimalarial Drug this compound Explains the Inactivity of a Commercial Stock - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pnas.org [pnas.org]
- 4. Divergent Regulation of Dihydrofolate Reductase Between Malaria Parasite and Human Host - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. The selectable marker human dihydrofolate reductase enables sequential genetic manipulation of the Plasmodium berghei genome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pberghei.nl [pberghei.nl]
- 8. High efficacy in vitro selection procedure for generating transgenic parasites of Plasmodium berghei using an antibiotic toxic to rodent hosts - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The selectable marker human dihydrofolate reductase enables sequential genetic manipulation of the Plasmodium berghei g… [ouci.dntb.gov.ua]
- 10. High-efficiency transfection and drug selection of genetically transformed blood stages of the rodent malaria parasite Plasmodium berghei - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pberghei.nl [pberghei.nl]
Application of WR99210 in CRISPR/Cas9 Gene Editing of Plasmodium falciparum
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
The advent of CRISPR/Cas9 technology has revolutionized genetic engineering, offering an unprecedented ability to manipulate the genomes of various organisms, including the malaria parasite Plasmodium falciparum. A critical component of successful gene editing is the selection of cells that have incorporated the desired genetic modifications. In the context of P. falciparum, the antifolate drug WR99210 serves as a powerful and widely used selectable marker. This compound selectively inhibits the parasite's dihydrofolate reductase (DHFR), an essential enzyme in the folate biosynthesis pathway.[1][2] By introducing a resistant version of this enzyme, typically the human DHFR (hDHFR), along with the CRISPR/Cas9 machinery, researchers can effectively select for successfully transfected parasites.[1][3] This document provides detailed application notes and protocols for the use of this compound in CRISPR/Cas9-mediated gene editing of P. falciparum.
Mechanism of Action and Selection Principle
This compound is a potent inhibitor of the P. falciparum dihydrofolate reductase (PfDHFR) enzyme.[1][4] This enzyme is crucial for the parasite's survival as it catalyzes the reduction of dihydrofolate to tetrahydrofolate, a precursor required for the synthesis of nucleotides and some amino acids. Inhibition of PfDHFR leads to parasite death.
The selection strategy relies on the differential sensitivity of the parasite and human DHFR enzymes to this compound. While this compound is highly effective against PfDHFR, it has a significantly lower affinity for human DHFR (hDHFR).[1][2] Therefore, plasmids engineered to express hDHFR can confer resistance to this compound in P. falciparum.
In a typical CRISPR/Cas9 experiment, a plasmid carrying the Cas9 nuclease, a single-guide RNA (sgRNA) targeting the gene of interest, a donor DNA template for homologous recombination, and the hDHFR gene as a selectable marker is introduced into the parasites.[3][5] Following transfection, the parasite culture is treated with this compound. Only the parasites that have successfully taken up the plasmid and express hDHFR will survive, allowing for the enrichment and isolation of genetically modified parasites.[3]
Quantitative Data Summary
The following tables summarize key quantitative parameters for the application of this compound in P. falciparum CRISPR/Cas9 experiments, compiled from various studies.
Table 1: this compound Working Concentrations for Selection
| P. falciparum Strain | This compound Concentration | Reference |
| 3D7 | 2.5 nM | [6] |
| 3D7 | 4 nM | [7] |
| 3D7 | 5 nM | [8] |
| Dd2 | 5 nM | [8] |
| NF54 | 2.5 nM | [9] |
| General | 1.5 nM (for wild-type PfDHFR) | [3] |
| General | 2.5 nM | [3] |
Table 2: Typical Timelines for this compound Selection
| Experimental Stage | Duration | Reference |
| Drug pressure application post-transfection | 24 hours | [8][10] |
| Initial drug selection period | 5-6 days | [3][9] |
| Appearance of resistant parasites | ~20 days post-transfection | [11] |
| Time to obtain marker-free clones | ~7 weeks post-transfection | [3] |
Experimental Protocols
Protocol 1: General Workflow for CRISPR/Cas9 Gene Editing using this compound Selection
This protocol outlines the key steps for performing a CRISPR/Cas9 gene editing experiment in P. falciparum using a plasmid-based system with this compound selection.
1. Plasmid Construction:
- Design and clone the specific sgRNA targeting the gene of interest into a Cas9-expressing plasmid. This plasmid should also contain the human dihydrofolate reductase (hDHFR) expression cassette for this compound selection.[5]
- Construct a donor template plasmid containing the desired genetic modification (e.g., gene knockout, point mutation, or tag insertion) flanked by homology arms corresponding to the genomic locus targeted by the sgRNA. In some systems, the donor template is included in the same plasmid as Cas9 and the sgRNA.[3]
2. P. falciparum Culture and Transfection:
- Maintain P. falciparum cultures using standard in vitro cultivation methods.[8]
- Synchronize the parasite culture to the ring stage.[10]
- Prepare a mixture of the Cas9/sgRNA/hDHFR plasmid (50 µg) and the donor plasmid (50 µg) if using a two-plasmid system.[10]
- Transfect the plasmids into uninfected red blood cells (RBCs) via electroporation.[12] Other established transfection protocols are also compatible.[12]
- Add synchronized schizont-stage parasites to the transfected RBCs to allow for invasion.
3. This compound Selection:
- Approximately 24 hours post-transfection, apply drug selection by adding this compound to the culture medium at the desired concentration (e.g., 2.5 nM).[8][10]
- If using a two-plasmid system with a second selectable marker (e.g., blasticidin S deaminase), add the corresponding drug simultaneously.[3][10]
- Maintain continuous drug pressure for the first 6-7 days, monitoring parasitemia.[3] Parasitemia is expected to become undetectable during this period.[3]
- Continue to culture the parasites under this compound selection until resistant parasites emerge, which can take approximately 20 days.[11]
4. Verification of Genetic Modification:
- Once a stable population of resistant parasites is established, isolate genomic DNA.
- Perform PCR analysis and Sanger sequencing to confirm the desired genetic modification at the target locus.
Protocol 2: Preparation of this compound Stock Solution
It is crucial to use a reliable source of this compound, as some commercial stocks may contain inactive regioisomers.[13][14]
1. Reagent and Equipment:
- This compound hydrochloride salt
- Dimethyl sulfoxide (DMSO)
- Sterile, nuclease-free microcentrifuge tubes
2. Procedure:
- Prepare a 1 mM stock solution of this compound in DMSO.
- Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
- Store the aliquots at -20°C.
Visualizations
References
- 1. pnas.org [pnas.org]
- 2. pnas.org [pnas.org]
- 3. Plasmodium falciparum In Vitro Drug Resistance Selections and Gene Editing - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Conflicting Requirements of Plasmodium falciparum Dihydrofolate Reductase Mutations Conferring Resistance to Pyrimethamine-WR99210 Combination - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Optimization of CRISPR/Cas System for Improving Genome Editing Efficiency in Plasmodium falciparum - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. pnas.org [pnas.org]
- 9. CRISPR-Cas9 gene editing of P. falciparum [bio-protocol.org]
- 10. Rapid Generation of Marker-Free P. falciparum Fluorescent Reporter Lines Using Modified CRISPR/Cas9 Constructs and Selection Protocol - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Tagging to endogenous genes of Plasmodium falciparum using CRISPR/Cas9 - PMC [pmc.ncbi.nlm.nih.gov]
- 12. CRISPR/Cas9 Gene Editing to Make Conditional Mutants of Human Malaria Parasite P. falciparum - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Regioisomerization of Antimalarial Drug this compound Explains the Inactivity of a Commercial Stock - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Regioisomerization of Antimalarial Drug this compound Explains the Inactivity of a Commercial Stock - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Long-Term Culture of Plasmodium falciparum with WR99210 Selection Pressure
Audience: Researchers, scientists, and drug development professionals.
Introduction
WR99210 is a potent inhibitor of the Plasmodium falciparum dihydrofolate reductase (DHFR), a critical enzyme in the folate biosynthesis pathway essential for parasite survival. This document provides detailed protocols for the long-term in vitro culture of P. falciparum under continuous this compound selection pressure to generate and characterize drug-resistant parasite lines. Understanding the mechanisms of resistance to this compound is crucial for the development of new antimalarial drugs and for monitoring the emergence of drug resistance in the field.
The primary mechanism of action for this compound is the inhibition of dihydrofolate reductase (DHFR), which blocks the conversion of dihydrofolate to tetrahydrofolate, a precursor required for DNA synthesis and amino acid metabolism[1]. Resistance to this compound in P. falciparum is primarily associated with point mutations in the dhfr gene[2][3].
Data Presentation
Table 1: In Vitro Susceptibility of P. falciparum Strains to this compound
| Parasite Strain | Relevant dhfr Mutations | IC50 (nM) | Fold Resistance | Reference |
| NF54 | Wild-type | 0.056 | 1 | [1] |
| Dd2 | N51I, C59R, S108N | 0.62 | 11 | [1] |
| Transfected with hDHFR | N/A | >2660 | >47,500 | [4] |
| This compound-Resistant Mutant | D54N | ~10-fold increase from parent | ~10 | [3][5] |
Table 2: Common Mutations in the P. falciparum dhfr Gene Associated with Antifolate Resistance
| Codon | Amino Acid Change | Associated Drug Resistance |
| 51 | N→I | Pyrimethamine, this compound (minor) |
| 54 | D→N | This compound |
| 59 | C→R | Pyrimethamine |
| 108 | S→N | Pyrimethamine |
| 164 | I→L | Pyrimethamine |
Signaling Pathways and Experimental Workflows
Caption: Inhibition of the Plasmodium falciparum folate biosynthesis pathway by this compound.
Caption: Experimental workflow for generating this compound-resistant P. falciparum.
Experimental Protocols
Protocol 1: Continuous In Vitro Culture of P. falciparum
This protocol is foundational for maintaining the parasite cultures required for drug selection experiments.
Materials:
-
P. falciparum strain (e.g., NF54)
-
Human erythrocytes (blood group O+)
-
Complete RPMI 1640 medium (cRPMI): RPMI 1640 with L-glutamine, supplemented with 25 mM HEPES, 2 g/L sodium bicarbonate, 50 mg/L hypoxanthine, and 10% human serum or 0.5% Albumax II.
-
Gas mixture (5% CO₂, 5% O₂, 90% N₂)
-
Sterile culture flasks (25 cm² or 75 cm²)
-
Incubator at 37°C
-
Giemsa stain and microscope
Procedure:
-
Thaw cryopreserved parasites or initiate culture from an existing one.
-
Maintain parasites in culture flasks at a 5% hematocrit in cRPMI.
-
Incubate at 37°C in a sealed chamber with the gas mixture.
-
Change the medium daily to replenish nutrients and remove waste products.
-
Monitor parasitemia every 24-48 hours by preparing a thin blood smear and staining with Giemsa.
-
When parasitemia reaches 5-8%, dilute the culture with fresh erythrocytes and cRPMI to a parasitemia of 0.5-1%.
Protocol 2: Determination of this compound IC50
This protocol is used to determine the baseline sensitivity of the parasite strain and to monitor the development of resistance.
Materials:
-
Synchronized ring-stage P. falciparum culture (2% hematocrit, 1% parasitemia)
-
This compound stock solution (e.g., 1 mM in DMSO)
-
96-well microplates
-
SYBR Green I nucleic acid stain
-
Lysis buffer (20 mM Tris-HCl pH 7.5, 5 mM EDTA, 0.008% saponin, 0.08% Triton X-100) with SYBR Green I (1x final concentration)
Procedure:
-
Prepare serial dilutions of this compound in cRPMI in a 96-well plate.
-
Add 100 µL of the synchronized parasite culture to each well. Include drug-free wells as controls.
-
Incubate the plate for 72 hours under the standard culture conditions.
-
After incubation, add 100 µL of lysis buffer containing SYBR Green I to each well.
-
Incubate in the dark at room temperature for 1 hour.
-
Read the fluorescence using a microplate reader (excitation 485 nm, emission 530 nm).
-
Calculate IC50 values by plotting the fluorescence intensity against the log of the drug concentration and fitting the data to a sigmoidal dose-response curve.
Protocol 3: Long-Term this compound Selection Pressure
This protocol describes the process of generating this compound-resistant parasites through continuous exposure to the drug.
Materials:
-
Actively growing, asynchronous P. falciparum culture
-
This compound
Procedure:
-
Initiate a culture of the drug-sensitive parent line (e.g., NF54) in a 25 cm² flask.
-
Determine the baseline IC50 for this compound as described in Protocol 2.
-
Begin drug pressure by adding this compound to the culture medium at a concentration equal to the IC50.
-
Maintain the culture under continuous drug pressure, changing the medium daily.
-
Monitor the parasitemia. A significant drop in parasitemia is expected initially.
-
Once the parasites have adapted and are growing steadily at the initial concentration, gradually increase the this compound concentration in stepwise increments (e.g., 1.5-2 fold).
-
Allow the parasite population to recover and stabilize at each new concentration before the next increase. This process can take several months.
-
Periodically determine the IC50 of the culture to monitor the level of resistance.
-
Once a significant increase in the IC50 is observed (e.g., >10-fold), the resistant population can be cloned.
Protocol 4: Cloning of Resistant Parasites and Genetic Characterization
This protocol is for isolating individual resistant parasite clones and identifying the genetic basis of resistance.
Materials:
-
This compound-resistant parasite culture
-
96-well microplates
-
cRPMI with human erythrocytes
-
DNA extraction kit
-
PCR reagents for amplification of the dhfr gene
-
Sanger sequencing reagents and access to a sequencer
Procedure:
-
Clone the resistant parasites by limiting dilution in a 96-well plate.
-
Expand the positive clones and confirm their resistant phenotype by re-determining the this compound IC50.
-
Extract genomic DNA from the resistant clones and the parental sensitive strain.
-
Amplify the entire coding sequence of the dhfr gene using PCR.
-
Sequence the PCR products to identify any mutations that have arisen in the resistant clones compared to the parental strain.
These protocols provide a framework for the in vitro selection and characterization of this compound-resistant P. falciparum. The specific parameters, such as the rate of drug concentration increase, may need to be optimized for different parasite strains.
References
- 1. Regioisomerization of Antimalarial Drug this compound Explains the Inactivity of a Commercial Stock - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Conflicting Requirements of Plasmodium falciparum Dihydrofolate Reductase Mutations Conferring Resistance to Pyrimethamine-WR99210 Combination - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Conflicting requirements of Plasmodium falciparum dihydrofolate reductase mutations conferring resistance to pyrimethamine-WR99210 combination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Transformation with human dihydrofolate reductase renders malaria parasites insensitive to this compound but does not affect the intrinsic activity of proguanil - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Novel antifolate resistant mutations of Plasmodium falciparum dihydrofolate reductase selected in Escherichia coli [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Sequential Gene Modification Using WR99210 and Other Selectable Markers
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the use of the antifolate compound WR99210 in combination with other selectable markers for sequential and multi-gene modifications in parasites, particularly Plasmodium and Toxoplasma species.
Introduction
Genetic manipulation of parasites is a critical tool for understanding their biology and for the development of new drugs and vaccines. A key limitation in this process is the availability of a diverse set of selectable markers to allow for multiple rounds of genetic modification. This compound, a potent inhibitor of the parasite dihydrofolate reductase-thymidylate synthase (DHFR-TS) enzyme, in conjunction with the expression of the resistant human dihydrofolate reductase (hDHFR) gene, provides a powerful and widely used selection system.[1][2] This system can be effectively combined with other positive and negative selectable markers to facilitate sequential gene editing, such as gene knockouts, knock-ins, and complementations.
Mechanism of Action: this compound specifically targets the DHFR domain of the bifunctional DHFR-TS enzyme in parasites like Plasmodium falciparum, inhibiting the production of tetrahydrofolate, a crucial cofactor for DNA synthesis.[1][2] The human DHFR enzyme is significantly less sensitive to this compound, allowing for its use as a dominant selectable marker; cells expressing hDHFR can survive in the presence of otherwise lethal concentrations of the drug.[1][3][4][5]
Selectable Markers for Combination with this compound/hDHFR
Successful sequential gene modification relies on the use of independent selectable markers. The this compound/hDHFR system can be paired with several other markers, each with its own selection agent.
Positive Selectable Markers:
-
Pyrimethamine Resistance: Conferred by the expression of a mutated parasite DHFR-TS gene (e.g., from Toxoplasma gondii or P. berghei).[6][7]
-
Blasticidin S Resistance: Conferred by the blasticidin S deaminase (bsd) gene.[8][9]
-
G418 (Geneticin) Resistance: Conferred by the neomycin phosphotransferase (neo) gene.[9]
-
Atovaquone/DSM1 Resistance: Conferred by the yeast dihydroorotate dehydrogenase (yDHODH) gene.[8]
Negative Selectable Markers:
-
5-Fluorocytosine (5-FC) Sensitivity: Conferred by the bifunctional yeast cytosine deaminase/uridyl phosphoribosyl transferase (yfcu) gene. This marker is used to select for parasites that have excised the marker cassette.[10]
Quantitative Data for Selectable Markers
The following tables summarize key quantitative data for the use of this compound and other selection agents in parasite transfection experiments.
Table 1: this compound Potency and Resistance Levels
| Parasite Species | Genetic Background | Selection Marker | Fold Increase in Resistance (IC50) | Reference IC50 (Wild-Type) | Reference IC50 (Transgenic) |
| Plasmodium falciparum | Wild-Type | hDHFR (episomal) | ~4000-fold | 0.011 nM | - |
| Plasmodium berghei | Wild-Type | hDHFR (episomal) | ~1000-fold | - | - |
| Plasmodium berghei | Wild-Type | hDHFR (integrated, single copy) | ~5-fold | - | - |
| Toxoplasma gondii | Tachyzoites | - | - | Highly effective at 0-100 nM | - |
Data compiled from multiple sources.[6][8]
Table 2: IC50 Values for Other Selectable Markers in P. falciparum
| Selection Agent | Selectable Marker Gene | Parasite Line | IC50 |
| Blasticidin S | - | 3D7 | 0.45 µg/ml |
| Blasticidin S | - | HB3 | 0.25 µg/ml |
| Blasticidin S | - | W2 | 0.15 µg/ml |
| Blasticidin S | - | Dd2 | 0.35 µg/ml |
| G418 (Geneticin) | - | 3D7 | 380 µg/ml |
| G418 (Geneticin) | - | HB3 | 150 µg/ml |
| G418 (Geneticin) | - | W2 | 200 µg/ml |
| G418 (Geneticin) | - | Dd2 | 300 µg/ml |
| Blasticidin | - | ΔVP2 (yDHODH expressing) | 2840 nM |
| Blasticidin | - | Wild-Type | 2041 nM |
Data for Blasticidin S and G418 from Mamoun et al. (2000)[9]. Data for Blasticidin in yDHODH expressing lines from Ganesan et al. (2011)[8].
Experimental Protocols
General Workflow for Sequential Gene Modification
The following diagram illustrates a typical workflow for sequential gene knockout using two different positive selectable markers.
Caption: Workflow for sequential gene knockout using this compound/hDHFR and Blasticidin/bsd.
Protocol for Transfection of Plasmodium falciparum
This protocol is adapted from several sources for the stable integration of a plasmid expressing hDHFR.
Materials:
-
P. falciparum culture (e.g., 3D7 strain) at 5-10% ring-stage parasitemia.
-
Complete culture medium (RPMI-HEPES with Albumax I).
-
Purified plasmid DNA (100-150 µg).
-
Cytomix buffer.
-
Electroporation cuvette (0.2 cm gap).
-
Electroporator.
-
This compound stock solution.
Procedure:
-
Parasite Preparation: Synchronize P. falciparum cultures to obtain a high percentage of ring-stage parasites (5-10% parasitemia).
-
Erythrocyte Preparation: Wash human erythrocytes in RPMI 1640.
-
Electroporation:
-
Combine 50 µg of plasmid DNA with packed erythrocytes in Cytomix to a final volume of 400 µl.[11]
-
Transfer the cell suspension to a pre-chilled 0.2 cm electroporation cuvette.
-
Electroporate using a Bio-Rad Gene Pulser at 0.31 kV and 960 µF.[11]
-
Immediately after electroporation, wash the erythrocytes once with RPMI 1640.
-
-
Culture Initiation: Resuspend the electroporated erythrocytes to a 5% hematocrit in complete culture medium and add the parasite culture.
-
Drug Selection:
-
Maintenance and Monitoring:
-
Maintain the cultures under continuous drug pressure.
-
Monitor for the appearance of drug-resistant parasites by Giemsa-stained blood smears, typically twice a week.[13]
-
Stably transfected parasites usually reappear within 3-4 weeks.
-
Protocol for Sequential Transfection
-
First Round of Transfection: Follow the protocol above to generate a transgenic parasite line with an integrated or episomal plasmid containing the first selectable marker (e.g., hDHFR).
-
Clonal Selection: It is highly recommended to obtain a clonal population of the modified parasites before proceeding to the next round of transfection.
-
Second Round of Transfection:
-
Use the verified clonal parasite line from the first round for the second transfection.
-
Prepare the second plasmid containing a different selectable marker (e.g., bsd for blasticidin resistance).
-
Repeat the transfection protocol as described above.
-
For selection, use the appropriate drug for the second marker (e.g., 2 µg/mL blasticidin-S). It is crucial to maintain the first selection drug (e.g., 2.5 nM this compound) if the first plasmid is to be maintained episomally.[12]
-
Signaling Pathways and Logical Relationships
The folate pathway is the target of this compound. Understanding this pathway is crucial for appreciating the mechanism of selection.
Caption: Mechanism of this compound action and hDHFR-mediated resistance in the parasite folate pathway.
This diagram illustrates that this compound inhibits the parasite's DHFR-TS, blocking the conversion of DHF to THF and thus halting DNA synthesis. The expression of the transgene-encoded human DHFR bypasses this block by providing an alternative, this compound-insensitive enzyme to produce THF, allowing the parasite to survive.
Conclusion
The combination of this compound with other selectable markers is a cornerstone of modern molecular parasitology. It enables complex, multi-step genetic modifications that are essential for dissecting gene function, validating drug targets, and developing attenuated parasite lines for vaccine research. Careful planning of the sequence of marker use and rigorous verification at each step are critical for the success of these advanced genetic engineering strategies.
References
- 1. Regioisomerization of Antimalarial Drug this compound Explains the Inactivity of a Commercial Stock - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Regioisomerization of Antimalarial Drug this compound Explains the Inactivity of a Commercial Stock - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. go.drugbank.com [go.drugbank.com]
- 4. pnas.org [pnas.org]
- 5. Transformation with human dihydrofolate reductase renders malaria parasites insensitive to this compound but does not affect the intrinsic activity of proguanil - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The selectable marker human dihydrofolate reductase enables sequential genetic manipulation of the Plasmodium berghei genome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Yeast Dihydroorotate Dehydrogenase as a New Selectable Marker for Plasmodium falciparum Transfection - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A set of independent selectable markers for transfection of the human malaria parasite Plasmodium falciparum - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Rapid Generation of Marker-Free P. falciparum Fluorescent Reporter Lines Using Modified CRISPR/Cas9 Constructs and Selection Protocol | PLOS One [journals.plos.org]
- 11. Comparison of Plasmodium falciparum transfection methods - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubcompare.ai [pubcompare.ai]
- 13. derisilab.ucsf.edu [derisilab.ucsf.edu]
Application Notes and Protocols for WR99210 in Generating Knockout and Knock-in Parasite Lines
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to using WR99210, a potent antifolate agent, for the selection of genetically modified parasites, particularly Plasmodium falciparum. This document outlines the underlying principles, detailed experimental protocols for generating knockout and knock-in parasite lines, and quantitative data to aid in experimental design.
Introduction to this compound-Based Selection
This compound is a dihydrofolate reductase (DHFR) inhibitor that potently targets the bifunctional DHFR-thymidylate synthase (DHFR-TS) enzyme in Plasmodium species, effectively blocking the production of tetrahydrofolate, a crucial component for DNA synthesis and amino acid metabolism.[1][2] This selective toxicity makes it an invaluable tool for genetic manipulation of parasites. The basis of its use as a selectable marker lies in the expression of the human DHFR (hDHFR) gene in the parasite.[1][3] The human version of the DHFR enzyme is significantly less sensitive to this compound, and parasites successfully transfected with a plasmid carrying the hDHFR gene can therefore survive in the presence of the drug.[1][2][4] This powerful selection system has been widely adopted for the generation of transgenic parasites, including knockout and knock-in lines, often in conjunction with advanced gene-editing technologies like CRISPR/Cas9.[5][6]
Mechanism of Action and Selection Principle
The folate pathway is essential for parasite survival. The parasite's DHFR enzyme is a critical component of this pathway. This compound specifically binds to and inhibits the parasite DHFR, leading to cell death. However, when parasites are transfected with a plasmid containing the hDHFR gene, they express the human DHFR enzyme. This enzyme is not inhibited by this compound at concentrations that are lethal to wild-type parasites.[3][4] Consequently, only the parasites that have successfully taken up and are expressing the hDHFR gene will survive and proliferate in a culture medium containing this compound. This allows for the selection and isolation of genetically modified parasite lines.
Quantitative Data for Experimental Design
The following table summarizes key quantitative parameters for using this compound in P. falciparum transfections. These values are intended as a guide, and optimal conditions may vary depending on the parasite strain, plasmid construct, and specific experimental setup.
| Parameter | Value | Reference(s) |
| This compound Stock Solution | 25 µM in tissue culture-grade water or culture medium | [5] |
| Working Concentration for Selection | 1.5 nM - 10 nM (2.5 nM is common) | [5][7][8] |
| Duration of Drug Selection | 4-6 days, or until parasites reappear | [5][9] |
| Time to Reappearance of Transfectants | Typically 2-4 weeks post-transfection | [5] |
| Fold Resistance Conferred by hDHFR | ~4,000-fold increase in resistance to this compound | [4] |
Experimental Protocols
General Considerations
-
Aseptic Technique: All procedures should be performed under sterile conditions in a laminar flow hood to prevent contamination of parasite cultures.
-
Parasite Culture: P. falciparum parasites should be maintained in human red blood cells (RBCs) at a specified hematocrit in a complete culture medium and incubated under a specific gas mixture (e.g., 5% CO₂, 5% O₂, 90% N₂) at 37°C.[10][11]
-
Plasmid Preparation: High-quality, endotoxin-free plasmid DNA is crucial for successful transfection. A typical transfection requires 50-100 µg of each plasmid.[5][10]
Protocol 1: Generating Knockout Parasite Lines using CRISPR/Cas9 and this compound Selection
This protocol describes the generation of a gene knockout using a two-plasmid CRISPR/Cas9 system, where one plasmid expresses Cas9 and a guide RNA, and the other provides a repair template that replaces the target gene with a selectable marker cassette (e.g., hDHFR).
Materials:
-
Synchronized ring-stage P. falciparum culture (5-10% parasitemia)
-
Cas9-expressing plasmid (containing a selectable marker such as blasticidin S deaminase, bsd)
-
Donor plasmid with homology arms flanking the hDHFR selectable marker and a specific single guide RNA (sgRNA)
-
Cytomix buffer
-
Electroporation cuvettes (0.2 cm gap)
-
Electroporator
-
This compound
-
Blasticidin S
Procedure:
-
Parasite Preparation: Start with a synchronized culture of P. falciparum at the ring stage with a parasitemia of 5-10%.[5]
-
Transfection:
-
Pellet the infected RBCs and wash them with Cytomix.
-
Resuspend the cells in Cytomix containing 50 µg of the Cas9 plasmid and 50 µg of the donor plasmid.[5]
-
Transfer the mixture to an electroporation cuvette and apply a single pulse.
-
Immediately transfer the electroporated cells to a culture flask with fresh medium and RBCs.[5]
-
-
Drug Selection:
-
Parasite Recovery and Analysis:
-
After the initial selection period, continue culturing the parasites in a medium containing this compound.
-
Monitor for the reappearance of parasites by Giemsa-stained blood smears, typically within 2-4 weeks.[5]
-
Once parasites are established, confirm the correct integration of the hDHFR cassette and disruption of the target gene by PCR and Southern blot analysis.
-
-
Cloning: Clone the transgenic parasites by limiting dilution to obtain a clonal population.[6]
Protocol 2: Generating Knock-in Parasite Lines using this compound Selection
This protocol outlines the procedure for introducing a specific genetic modification (e.g., a point mutation or a tag) into a target gene using a similar CRISPR/Cas9 approach. The key difference is the design of the donor plasmid, which will contain the desired modification within the homology arms.
Materials:
-
Same as for the knockout protocol, with the donor plasmid designed for knock-in.
Procedure:
-
Donor Plasmid Design: The donor plasmid should contain the desired genetic modification (e.g., point mutation, tag) flanked by homology arms corresponding to the genomic locus of interest. The plasmid will also carry the hDHFR selectable marker.
-
Parasite Preparation and Transfection: Follow the same procedure as described in Protocol 1 for parasite preparation and electroporation, co-transfecting the Cas9 plasmid and the knock-in donor plasmid.
-
Drug Selection: Apply selection with 2.5 nM this compound (and blasticidin if the Cas9 plasmid has a bsd marker) as described previously.[5]
-
Parasite Recovery and Analysis:
-
Culture the parasites under this compound selection until a resistant population emerges.
-
Perform genomic DNA extraction and PCR amplify the target locus.
-
Sequence the PCR product to confirm the introduction of the desired genetic modification.
-
Further analysis by Southern blot or Western blot (if a tag was introduced) can be performed to verify the modification.
-
-
Cloning: Obtain a clonal population of the knock-in parasite line by limiting dilution.[6]
Troubleshooting and Important Considerations
-
Ineffective this compound: There have been reports of inactive batches of this compound due to regioisomerization.[1][12] It is crucial to source this compound from a reliable supplier and to test its efficacy on wild-type parasites before use in selection experiments.
-
No Parasite Recovery: If no parasites reappear after several weeks, consider optimizing the transfection efficiency, checking the quality and concentration of the plasmid DNA, and verifying the activity of the this compound stock.
-
Episomal vs. Integrated Plasmids: The hDHFR marker can be maintained on an episomal plasmid or integrated into the parasite genome. For stable genetic modifications, integration is preferred. The experimental design, particularly the use of gene editing tools like CRISPR/Cas9, will determine the outcome.
-
Sequential Genetic Manipulations: The use of hDHFR as a selectable marker in conjunction with other markers, such as those conferring resistance to pyrimethamine, allows for sequential genetic modifications in the same parasite line.[13][14]
By following these detailed application notes and protocols, researchers can effectively utilize this compound for the selection of knockout and knock-in parasite lines, facilitating a deeper understanding of parasite biology and aiding in the development of new antimalarial drugs.
References
- 1. Regioisomerization of Antimalarial Drug this compound Explains the Inactivity of a Commercial Stock - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Human dihydrofolate reductase influences the sensitivity of the malaria parasite Plasmodium falciparum to ketotifen – A cautionary tale in screening transgenic parasites - PMC [pmc.ncbi.nlm.nih.gov]
- 3. go.drugbank.com [go.drugbank.com]
- 4. pnas.org [pnas.org]
- 5. Plasmodium falciparum In Vitro Drug Resistance Selections and Gene Editing - PMC [pmc.ncbi.nlm.nih.gov]
- 6. CRISPR/Cas9 Gene Editing to Make Conditional Mutants of Human Malaria Parasite P. falciparum - PMC [pmc.ncbi.nlm.nih.gov]
- 7. derisilab.ucsf.edu [derisilab.ucsf.edu]
- 8. High-efficiency transformation of Plasmodium falciparum by the lepidopteran transposable element piggyBac - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Large DNA fragment knock-in and sequential gene editing in Plasmodium falciparum: a preliminary study using suicide-rescue-based CRISPR/Cas9 system - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Transfection and Culture of Parasites [bio-protocol.org]
- 11. pubcompare.ai [pubcompare.ai]
- 12. Regioisomerization of Antimalarial Drug this compound Explains the Inactivity of a Commercial Stock - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. pberghei.nl [pberghei.nl]
Application Notes and Protocols for WR99210-Based Parasite Selection
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and experimental protocols for the use of WR99210 in the selection of genetically modified Plasmodium parasites. This compound is a potent and selective inhibitor of Plasmodium dihydrofolate reductase (DHFR), a critical enzyme in the folate biosynthesis pathway. This characteristic makes it an invaluable tool for the positive selection of parasites expressing a drug-insensitive version of DHFR, typically the human ortholog (hDHFR).
Mechanism of Action and Signaling Pathway
This compound acts by binding to the active site of the Plasmodium dihydrofolate reductase-thymidylate synthase (DHFR-TS) bifunctional enzyme, thereby blocking the production of tetrahydrofolate.[1] Tetrahydrofolate is an essential cofactor for the synthesis of nucleotides and certain amino acids, and its depletion is lethal to the parasite. The selectivity of this compound arises from its significantly weaker interaction with human DHFR, allowing for the selection of parasites that have been genetically engineered to express hDHFR.[1][2] The expression of hDHFR can lead to a 4,000-fold increase in the half-maximal effective concentration (EC50) of this compound against transformed parasites.[1][3]
The folate biosynthesis pathway is a key target for antimalarial drugs. Dihydrofolate reductase (DHFR) is a crucial enzyme in this pathway, responsible for the conversion of dihydrofolate to tetrahydrofolate, which is essential for DNA synthesis and parasite survival.[4] Antifolates like pyrimethamine and this compound inhibit Plasmodium DHFR.[4][5] However, mutations in the dhfr gene can lead to resistance against pyrimethamine.[4][6][7] this compound was developed to be effective against both wild-type and pyrimethamine-resistant parasite strains.[6][8]
References
- 1. Regioisomerization of Antimalarial Drug this compound Explains the Inactivity of a Commercial Stock - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Regioisomerization of Antimalarial Drug this compound Explains the Inactivity of a Commercial Stock - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pnas.org [pnas.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Hybrid Inhibitors of Malarial Dihydrofolate Reductase with Dual Binding Modes That Can Forestall Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pnas.org [pnas.org]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Plasmodium Culture Selection with WR99210
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering issues with WR99210 selection in Plasmodium culture.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work as a selection agent?
This compound is a potent dihydrofolate reductase (DHFR) inhibitor.[1][2] It specifically targets the Plasmodium bifunctional dihydrofolate reductase-thymidylate synthase (DHFR-TS) enzyme, disrupting the folate pathway and thereby inhibiting parasite growth.[1] For selection purposes, researchers transfect parasites with a plasmid carrying the human dhfr gene. The human DHFR enzyme is significantly less sensitive to this compound than the parasite's enzyme.[1][3][4] This allows for the selective growth of parasites that have successfully taken up the plasmid, while the growth of non-transfected parasites is inhibited.
Q2: My this compound selection is not working. What are the common causes of failure?
Failure of this compound selection can be attributed to several factors:
-
Inactive this compound: The most critical issue can be the quality of the this compound stock itself. Studies have shown that some commercial stocks of this compound may contain an inactive regioisomer, which will not inhibit parasite growth.[1][5]
-
Suboptimal Drug Concentration: Using a this compound concentration that is too low will result in incomplete killing of non-transfected parasites. Conversely, a concentration that is too high may be toxic even to transfected parasites, especially in the initial days post-transfection.
-
Low Transfection Efficiency: If the initial transfection efficiency is very low, the number of resistant parasites may be too small to be detected or to sustain the culture.
-
Plasmid Integrity Issues: The plasmid DNA used for transfection may be of poor quality (e.g., degraded or containing mutations in the hdhfr gene or promoter region).
-
Unhealthy Parasite Culture: The overall health of the parasite culture pre- and post-transfection is crucial. Stressed parasites may not survive the transfection and selection process.
Q3: How can I test the activity of my this compound stock?
It is highly recommended to test the activity of your this compound stock on your wild-type (non-transfected) parasite line. You can perform a standard drug sensitivity assay to determine the IC50 (half-maximal inhibitory concentration). A potent this compound stock should inhibit the growth of wild-type P. falciparum at low nanomolar concentrations.[1] If your stock is ineffective even at micromolar concentrations, it is likely inactive.[1][5]
Q4: What is the recommended concentration of this compound for selection?
The optimal concentration of this compound for selection can vary between laboratories and parasite strains. However, a commonly used concentration for the selection of P. falciparum expressing the human dhfr gene is 2.5 nM.[6][7] It is advisable to start with this concentration and optimize if necessary.
Troubleshooting Guide
This guide provides a step-by-step approach to resolving this compound selection failure.
Problem 1: No parasite recovery after transfection and this compound selection.
This issue can arise from problems with the transfection process itself or the initial drug pressure being too high.
Troubleshooting Workflow
References
- 1. Regioisomerization of Antimalarial Drug this compound Explains the Inactivity of a Commercial Stock - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. pnas.org [pnas.org]
- 4. go.drugbank.com [go.drugbank.com]
- 5. Regioisomerization of Antimalarial Drug this compound Explains the Inactivity of a Commercial Stock - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Plasmodium falciparum In Vitro Drug Resistance Selections and Gene Editing - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Optimized plasmid loading of human erythrocytes for Plasmodium falciparum DNA transfections - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: WR99210 Isomer Identification and Management
This technical support center provides guidance for researchers, scientists, and drug development professionals on identifying and addressing issues related to the inactive isomer of WR99210.
Frequently Asked Questions (FAQs)
Q1: My Plasmodium falciparum cultures are not responding to this compound treatment. What could be the issue?
A1: A known issue with some commercial stocks of this compound is the presence of an inactive regioisomer.[1][2][3][4][5] This isomer has the same mass as the active compound but is ineffective at inhibiting the parasite's dihydrofolate reductase-thymidylate synthase (DHFR-TS) enzyme, even at micromolar concentrations.[2][3][4][5] We recommend verifying the integrity of your this compound stock.
Q2: How can I determine if my this compound stock contains the inactive isomer?
A2: While mass spectrometry cannot differentiate between the active and inactive isomers due to their identical molecular formulae, several other analytical techniques can be used.[1][2][3][5] These include Thin-Layer Chromatography (TLC), Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC), and UV-visible spectroscopy.[1][2][3][5][6] Nuclear Magnetic Resonance (NMR) spectroscopy can definitively confirm the structure of each isomer.[1][6]
Q3: What is the structural difference between the active and inactive isomers of this compound?
A3: The inactive compound is a regioisomer of this compound, specifically a dihydrotriazine isomer.[2][4][5] This structural rearrangement involves a repositioning of the propoxyl substituent on the triazine ring.[1][2] This seemingly minor change significantly alters the molecule's shape, preventing it from binding effectively to the active site of the P. falciparum DHFR-TS enzyme.[2][3][4][5][6]
Q4: What causes the formation of the inactive isomer?
A4: The active this compound can spontaneously rearrange to the inactive isomer, particularly under basic conditions.[1][3][4][6] To enhance stability, this compound is often supplied as a hydrochloride (HCl) salt.[3][4][6] If your stock is a free base or has been exposed to basic solutions, the risk of isomerization is higher.
Q5: Can I separate the active isomer from the inactive one?
A5: Yes, chromatographic techniques like RP-HPLC can be used to separate the two isomers based on their different retention times.[1][6]
Troubleshooting Guide
| Symptom | Possible Cause | Recommended Action |
| No observable effect of this compound on P. falciparum culture growth at expected nanomolar concentrations. | Your this compound stock may primarily consist of the inactive isomer. | 1. Perform a quick check using UV-vis spectroscopy or TLC as described in the protocols below.2. If the presence of the inactive isomer is suspected, confirm with RP-HPLC.3. Obtain a new stock of this compound, preferably as the HCl salt, from a reliable supplier. |
| Inconsistent results between different batches of this compound. | One or more batches may have undergone isomerization. | 1. Analyze all batches using one of the recommended analytical techniques (UV-vis, TLC, or RP-HPLC) to assess the presence of the inactive isomer.2. Store this compound stocks as recommended (as HCl salt, protected from basic conditions) to prevent future isomerization. |
Experimental Protocols
Protocol 1: Rapid Quality Control of this compound by UV-visible Spectroscopy
This method allows for a quick assessment of your this compound stock.
Methodology:
-
Prepare solutions of your this compound stock and a trusted standard (if available) in a suitable solvent (e.g., a 2:1 mixture of tetrahydrofuran and methanol).
-
Acquire the UV-vis absorption spectrum for each sample from 220 nm to 300 nm.
-
Analysis: The active this compound isomer exhibits a characteristic plateau or shoulder in the 230-240 nm region. The inactive isomer has a distinctly different absorption profile in this range.[1][2][3]
Protocol 2: Isomer Separation by Thin-Layer Chromatography (TLC)
Methodology:
-
Dissolve your this compound sample in a suitable solvent (e.g., 2:1 tetrahydrofuran:methanol).
-
Spot the dissolved sample onto a silica gel TLC plate.
-
Develop the plate using a solvent system of chloroform:diethyl ether:methanol.
-
Visualize the spots under UV light.
-
Analysis: The active and inactive isomers will have different retention factors (Rf). In one reported experiment, the active isomer had an Rf of 0.30, while the inactive isomer had an Rf of 0.37.[6]
Protocol 3: Quantitative Analysis by Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)
Methodology:
-
Prepare your this compound sample and mobile phase.
-
Inject the sample onto a suitable C18 RP-HPLC column.
-
Elute the isomers using an appropriate gradient and buffer system.
-
Monitor the elution profile with a UV detector.
-
Analysis: The active and inactive isomers will have distinct retention times. For example, one study reported a retention time of 13.7 minutes for the active isomer and 13.1 minutes for the inactive isomer.[1][6]
Quantitative Data Summary
| Isomer | Biological Activity (EC50 against P. falciparum) | Analytical Characteristics |
| Active this compound | Effective at low nanomolar concentrations.[2][3][4][5] | TLC (Rf): ~0.30RP-HPLC (tR): ~13.7 minUV-vis: Shows a plateau/shoulder at 230-240 nm.[1] |
| Inactive Isomer | Ineffective, even at micromolar concentrations.[2][3][4][5] | TLC (Rf): ~0.37RP-HPLC (tR): ~13.1 minUV-vis: Lacks the distinct 230-240 nm feature.[1] |
Visualizations
Signaling Pathway and Mechanism of Action
Caption: Mechanism of action of active and inactive this compound isomers on the P. falciparum DHFR-TS enzyme.
Experimental Workflow for Isomer Identification
Caption: A logical workflow for the identification and confirmation of the inactive this compound isomer.
References
- 1. biorxiv.org [biorxiv.org]
- 2. Regioisomerization of Antimalarial Drug this compound Explains the Inactivity of a Commercial Stock - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. malariaworld.org [malariaworld.org]
- 5. Regioisomerization of Antimalarial Drug this compound Explains the Inactivity of a Commercial Stock - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Technical Support Center: Optimizing WR99210 Concentration for Plasmodium Strains
This technical support center provides troubleshooting guidance and frequently asked questions for researchers utilizing the antifolate drug WR99210 in experiments with various Plasmodium strains.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is a potent inhibitor of the Plasmodium dihydrofolate reductase (DHFR) enzyme.[1][2] This enzyme is a critical component of the folate biosynthesis pathway, responsible for converting dihydrofolate (DHF) to tetrahydrofolate (THF). Tetrahydrofolate is an essential cofactor for the synthesis of nucleotides, which are required for DNA replication and parasite proliferation.[1] By binding to the DHFR active site, this compound blocks this conversion, ultimately halting parasite growth.[1] Its primary and only significant target in the parasite is the DHFR enzyme.[3][4]
Q2: Why is this compound effective against Plasmodium strains that are resistant to other antifolates like pyrimethamine?
A2: Resistance to pyrimethamine in Plasmodium falciparum is often associated with specific point mutations in the dhfr gene (e.g., at codons 51, 59, 108, and 164).[5] this compound, a dihydrotriazine compound, has a flexible side chain that allows it to maintain tight binding affinity to various mutant forms of the parasite's DHFR enzyme, even those that confer resistance to more rigid inhibitors like pyrimethamine.[5] This makes it a valuable tool for research and a potential component in combination therapies.[5][6] In some cases, mutations that cause high-level pyrimethamine resistance can even render the P. vivax DHFR enzyme more sensitive to this compound.[7][8]
Q3: What is the primary application of this compound in a laboratory setting?
A3: Beyond its investigation as a potential antimalarial drug, this compound is widely used in the laboratory as a selection agent for the genetic modification of Plasmodium parasites.[1][9] Researchers can introduce a plasmid containing a gene of interest along with a human dhfr gene (hDHFR) into the parasites. Since this compound interacts only weakly with human DHFR, transformed parasites expressing hDHFR can survive in the presence of the drug, while untransformed parasites are killed.[1][4][10] A typical concentration used for selecting transformed parasites is 2.5 nM.[11]
Q4: Are there known stability issues with this compound?
A4: Yes, a significant issue with some commercial stocks of this compound is its potential to undergo chemical rearrangement into an inactive regioisomer.[1][9] This has been identified as a cause for experimental failure where the drug appears ineffective even at high concentrations.[1] The inactive isomer fits poorly into the DHFR active site.[1][9] It is recommended to monitor this compound stocks, particularly if they are not supplied as a hydrochloride salt or have been exposed to basic conditions, which may promote this rearrangement.[1][9]
Troubleshooting Guide
Problem 1: My untransformed, wild-type parasites are not being killed by standard concentrations of this compound.
-
Possible Cause 1: Inactive Drug Stock. The most likely cause is the chemical inactivation of this compound through regioisomerization.[1][9] Stocks from different commercial sources have shown variability in efficacy, with some being completely ineffective even at micromolar concentrations.[1]
-
Solution:
-
Acquire a new, reliable stock of this compound, preferably as the hydrochloride salt, which is more stable.[1]
-
Test the new stock on a sensitive control strain to confirm its activity.
-
If possible, use absorption spectroscopy or other analytical methods to check for the presence of the inactive regioisomer in your current stock.[1]
-
-
-
Possible Cause 2: Incorrect Drug Dilution. Errors in calculating or preparing drug dilutions can lead to a final concentration that is too low to be effective.
-
Solution:
-
Carefully recalculate all dilutions from the stock solution to the final plate concentration.
-
Prepare fresh dilutions from the stock solution for each experiment. This compound can be unstable in solution, so freshly prepared dilutions are recommended.[2]
-
Ensure the solvent used for the stock solution (e.g., DMSO) is pure and does not interfere with the assay.
-
-
Problem 2: I am seeing significant variation in my IC50 values between experiments.
-
Possible Cause 1: Inconsistent Parasite Stage. The susceptibility of Plasmodium parasites to antimalarial drugs can vary depending on their developmental stage.
-
Solution: Always use tightly synchronized parasite cultures for susceptibility assays. Ring-stage parasites are typically used for initiating these assays.[12]
-
-
Possible Cause 2: Fluctuation in Assay Conditions. Minor variations in incubation time, temperature, gas mixture, or initial parasitemia can affect parasite growth and, consequently, the calculated IC50 value.
-
Solution: Strictly adhere to a standardized protocol for all experiments. Keep detailed records of all parameters for each assay to identify potential sources of variation. While absolute IC50 values may vary by up to 30% between experiments, the relative differences between parasite lines should remain consistent.[13]
-
Quantitative Data: In Vitro Susceptibility to this compound
The following table summarizes the 50% inhibitory concentrations (IC50) of this compound against various P. falciparum strains. Note that values can differ based on assay methodology and laboratory conditions.
| P. falciparum Strain | Key Characteristics | Reported IC50 (nM) | Reference |
| FCB | Pyrimethamine-resistant | ~0.65 - 2.6 | [3] |
| Various Strains | Pyrimethamine-sensitive & resistant | <0.075 | [2] |
| 3D7/pHDWT (transformed) | Expressing wild-type human DHFR | >600 | [13] |
| 3D7 (non-transformed) | Control for transformation | ~0.65 | [13] |
Experimental Protocols
Protocol: Determination of this compound IC50 using a [³H]-Hypoxanthine Incorporation Assay
This protocol outlines a standard method for assessing the in vitro susceptibility of P. falciparum to this compound.
1. Materials and Reagents:
-
P. falciparum culture (synchronized to ring stage)
-
Complete parasite culture medium (e.g., RPMI-1640 with Albumax, hypoxanthine, and gentamicin)
-
Washed human erythrocytes (O+)
-
This compound hydrochloride
-
DMSO (for drug stock preparation)
-
[³H]-hypoxanthine
-
96-well microtiter plates
-
Cell harvester and filter mats
-
Scintillation counter and fluid
2. Procedure:
-
Drug Plate Preparation:
-
Prepare a stock solution of this compound in DMSO.
-
Perform serial dilutions of the this compound stock in complete culture medium to achieve a range of final concentrations (e.g., 0.01 nM to 100 nM).
-
Add the diluted drug solutions to the wells of a 96-well plate. Include drug-free wells (negative control) and uninfected erythrocyte wells (background control).
-
-
Parasite Inoculation:
-
Adjust the synchronized ring-stage parasite culture to the desired parasitemia (e.g., 0.5%) and hematocrit (e.g., 2.5%).
-
Add the parasite suspension to each well of the drug plate.
-
-
Incubation:
-
Incubate the plate for 24 hours in a sealed chamber with a specific gas mixture (e.g., 5% CO₂, 5% O₂, 90% N₂) at 37°C.
-
After 24 hours, add [³H]-hypoxanthine to each well.
-
Continue to incubate for an additional 24 hours under the same conditions.
-
-
Harvesting and Measurement:
-
Freeze the plate to lyse the cells.
-
Thaw the plate and harvest the contents of each well onto a glass-fiber filter mat using a cell harvester.
-
Wash the filter mat to remove unincorporated [³H]-hypoxanthine.
-
Measure the incorporated radioactivity for each well using a liquid scintillation counter.
-
3. Data Analysis:
-
Calculate the percentage of growth inhibition for each drug concentration relative to the drug-free control wells.
-
Plot the percentage of inhibition against the log of the drug concentration.
-
Determine the IC50 value by fitting the data to a sigmoidal dose-response curve or by linear regression on the linear portion of the curve.[14]
Visualizations
Diagram 1: Folate Biosynthesis Pathway Inhibition
Caption: Mechanism of this compound action on the Plasmodium folate pathway.
Diagram 2: Experimental Workflow for IC50 Determination
Caption: Standard workflow for determining the IC50 of this compound.
Diagram 3: Troubleshooting Logic for this compound Ineffectiveness
Caption: A logical guide for troubleshooting this compound inactivity.
References
- 1. Regioisomerization of Antimalarial Drug this compound Explains the Inactivity of a Commercial Stock - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. pnas.org [pnas.org]
- 4. go.drugbank.com [go.drugbank.com]
- 5. journals.asm.org [journals.asm.org]
- 6. Novel alleles of the Plasmodium falciparum dhfr highly resistant to pyrimethamine and chlorcycloguanil, but not this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Pyrimethamine and this compound exert opposing selection on dihydrofolate reductase from Plasmodium vivax - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Pyrimethamine and this compound exert opposing selection on dihydrofolate reductase from Plasmodium vivax - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Regioisomerization of Antimalarial Drug this compound Explains the Inactivity of a Commercial Stock - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Transformation with human dihydrofolate reductase renders malaria parasites insensitive to this compound but does not affect the intrinsic activity of proguanil - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Optimized plasmid loading of human erythrocytes for Plasmodium falciparum DNA transfections - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. mmv.org [mmv.org]
Technical Support Center: Spontaneous Resistance to WR99210 in Long-Term Cultures
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with the antimalarial compound WR99210, particularly concerning the emergence of spontaneous resistance in long-term in vitro cultures of parasites like Plasmodium falciparum.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a potent inhibitor of the dihydrofolate reductase (DHFR) enzyme in Plasmodium falciparum.[1][2][3][4] This enzyme is a critical component of the folate pathway, which is essential for the synthesis of precursors for DNA, RNA, and certain amino acids. By binding to the DHFR active site, this compound blocks the production of tetrahydrofolate, leading to parasite death.[4]
Q2: How does resistance to this compound typically arise in long-term cultures?
A2: Spontaneous resistance to this compound in P. falciparum primarily arises from point mutations in the gene encoding the dihydrofolate reductase-thymidylate synthase (DHFR-TS) enzyme.[5][6] These mutations alter the drug's binding site, reducing its efficacy. While spontaneous resistance to this compound has not been reported from exposure to the compound in the field, it can be selected for in vitro.[4]
Q3: Is it possible for parasites to develop resistance to this compound and pyrimethamine simultaneously?
A3: It is challenging for parasites to develop high-level resistance to both this compound and pyrimethamine concurrently. The mutations that confer resistance to pyrimethamine can sometimes increase sensitivity to this compound, and vice-versa.[5][6][7] This phenomenon of opposing selection pressures suggests that a combination of these two drugs could be effective in slowing the emergence of resistant strains.[5][7]
Q4: Can the source of this compound affect my experimental results?
A4: Yes, the source and chemical integrity of your this compound stock are critical. In some cases, commercial stocks of this compound have been found to be ineffective due to the presence of a regioisomer. This inactive isomer can form if the compound is exposed to basic conditions.[4][8][9] It is crucial to ensure the purity and correct isomeric form of this compound for reproducible experimental outcomes.
Q5: What is the role of human DHFR (hDHFR) in this compound resistance studies?
A5: The expression of human DHFR in P. falciparum is a common laboratory technique to confer resistance to this compound.[1][2][3][4] This is because this compound is highly selective for the parasite's DHFR and has a much lower affinity for the human version.[10] This system is widely used as a selectable marker in genetic modification experiments, allowing researchers to select for successfully transfected parasites.[4][11]
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| No parasite growth inhibition observed with this compound treatment. | 1. Inactive this compound stock: The compound may have isomerized to an inactive form.[4][8][9] 2. Incorrect drug concentration: Errors in dilution or calculation. 3. Pre-existing resistant parasite line: The parasite line used may already harbor resistance mutations. | 1. Verify this compound activity: Test the drug on a known sensitive parasite line. Consider acquiring a new, validated stock of this compound. Stocks should ideally be the hydrochloride salt and protected from basic conditions.[8] 2. Recalculate and prepare fresh dilutions: Ensure accurate preparation of drug solutions. 3. Sequence the dhfr gene: Check for known resistance-conferring mutations. |
| Loss of this compound resistance in a previously resistant culture. | 1. Removal of drug pressure: In the absence of this compound, parasites with resistance mutations may be outcompeted by more fit, sensitive parasites. | 1. Maintain continuous drug pressure: Keep a low concentration of this compound in the culture medium to maintain the resistant population. |
| Inconsistent IC50 values for this compound across experiments. | 1. Variability in culture conditions: Differences in hematocrit, parasitemia, or media composition can affect drug efficacy.[12] 2. Assay duration: The length of drug exposure can influence the IC50 value. | 1. Standardize culture parameters: Maintain consistent hematocrit, initial parasitemia, and use the same batch of media and serum/serum-substitute for all experiments.[13] 2. Use a consistent assay protocol: Adhere to a standardized drug exposure time (e.g., 48 or 72 hours) for all IC50 determinations. |
| Failure to select for this compound-resistant parasites in vitro. | 1. Inappropriate drug concentration: The concentration may be too high, killing all parasites, or too low, not providing enough selective pressure. 2. Insufficient parasite numbers: The starting population may be too small for a spontaneous mutation to occur. | 1. Optimize drug concentration: Start with a concentration around the IC50 of the sensitive parent line and gradually increase it in a stepwise manner.[11] 2. Increase initial parasite population: Use a larger culture volume or higher parasitemia to increase the probability of selecting for a resistant mutant.[11] |
Quantitative Data Summary
Table 1: this compound IC50 Values in Sensitive and Resistant P. falciparum Strains
| Parasite Strain | dhfr Mutations | This compound IC50 (nM) | Reference |
| NF54 | Wild-type (N51, C59, S108) | Sub-nanomolar | [4] |
| Dd2 | N51I, C59R, S108N | Sub-nanomolar | [4] |
| Transfected with hDHFR | - | 860 | [10] |
| Wild-type (in vitro) | - | 0.1 | [10] |
Table 2: Impact of DHFR Mutations on Antifolate Susceptibility
| DHFR Mutation(s) | Effect on Pyrimethamine Resistance | Effect on this compound Sensitivity | Reference |
| Quadruple mutant (51, 59, 108, 164) | High resistance | Sensitive | [5] |
| Reversion mutations (I51N, N108S, L164I) + D54N | Regained sensitivity | Resistance | [5] |
| Mutations conferring high pyrimethamine resistance in P. vivax | High resistance | Exquisitely sensitive | [7] |
Experimental Protocols
Long-Term in vitro Culture of P. falciparum
This protocol is a generalized summary based on standard methods.[12][13][14][15][16]
Materials:
-
P. falciparum parasite culture
-
Human erythrocytes (O+)
-
Complete culture medium (e.g., RPMI-1640 supplemented with L-glutamine, HEPES, hypoxanthine, sodium bicarbonate, and human serum or a serum substitute like Albumax II)
-
Culture flasks or petri dishes
-
Humidified incubator at 37°C
-
Gas mixture (5% CO₂, 5% O₂, 90% N₂) or a candle jar
Procedure:
-
Maintain parasite cultures in sealed flasks or petri dishes at 37°C.
-
The culture should have a 2-5% hematocrit in complete culture medium.
-
Sub-culture the parasites every 2-3 days to maintain a parasitemia between 1-5%.
-
To sub-culture, remove a portion of the old culture, centrifuge to pellet the erythrocytes, aspirate the supernatant, and resuspend the pellet in fresh complete medium with fresh erythrocytes.
-
Monitor parasitemia by preparing thin blood smears, fixing with methanol, and staining with Giemsa stain.
-
For continuous culture, a microaerophilic environment is required, which can be achieved using a specialized gas mixture or a candle jar.[14][15][16]
In Vitro Drug Susceptibility Assay (SYBR Green I-based)
This is a common method to determine the 50% inhibitory concentration (IC50) of an antimalarial drug.
Materials:
-
Synchronized ring-stage P. falciparum culture
-
Complete culture medium
-
This compound stock solution and serial dilutions
-
96-well microplates
-
SYBR Green I lysis buffer
-
Fluorescence plate reader
Procedure:
-
Prepare serial dilutions of this compound in complete culture medium in a 96-well plate.
-
Add synchronized ring-stage parasite culture (e.g., 1% parasitemia, 2% hematocrit) to each well. Include drug-free control wells.
-
Incubate the plate for 72 hours under standard culture conditions.
-
After incubation, lyse the cells by adding SYBR Green I lysis buffer to each well.
-
Incubate in the dark at room temperature for 1 hour.
-
Measure fluorescence using a plate reader (excitation ~485 nm, emission ~530 nm).
-
Calculate the IC50 value by plotting the fluorescence intensity against the drug concentration and fitting the data to a sigmoidal dose-response curve.
Visualizations
Caption: Mechanism of action of this compound in the parasite folate pathway.
Caption: Workflow for in vitro selection of this compound resistant parasites.
Caption: Logic diagram for troubleshooting lack of this compound efficacy.
References
- 1. pnas.org [pnas.org]
- 2. pnas.org [pnas.org]
- 3. go.drugbank.com [go.drugbank.com]
- 4. Regioisomerization of Antimalarial Drug this compound Explains the Inactivity of a Commercial Stock - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Conflicting requirements of Plasmodium falciparum dihydrofolate reductase mutations conferring resistance to pyrimethamine-WR99210 combination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Conflicting Requirements of Plasmodium falciparum Dihydrofolate Reductase Mutations Conferring Resistance to Pyrimethamine-WR99210 Combination - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Pyrimethamine and this compound exert opposing selection on dihydrofolate reductase from Plasmodium vivax - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Regioisomerization of Antimalarial Drug this compound Explains the Inactivity of a Commercial Stock - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Divergent Regulation of Dihydrofolate Reductase Between Malaria Parasite and Human Host - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Plasmodium falciparum In Vitro Drug Resistance Selections and Gene Editing - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Plasmodium falciparum in vitro continuous culture conditions: A comparison of parasite susceptibility and tolerance to anti-malarial drugs throughout the asexual intra-erythrocytic life cycle - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Long-term cultivation of Plasmodium falciparum in media with commercial non-serum supplements - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Long-Term In vitro Cultivation of Plasmodium falciparum in a Novel Cell Culture Device - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Long-Term In vitro Cultivation of Plasmodium falciparum in a Novel Cell Culture Device - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
Effect of WR99210 degradation on experimental results
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the antimalarial compound WR99210. The information provided addresses common issues related to the degradation of this compound and its impact on experimental outcomes.
I. Troubleshooting Guides & FAQs
This section is designed to help you identify and resolve common problems encountered during experiments with this compound.
FAQs
Q1: My this compound solution is not showing the expected antiplasmodial activity. What could be the reason?
A1: The most common reason for loss of this compound activity is the degradation of the active compound into an inactive regioisomer.[1][2][3][4][5][6] This isomer has the same molecular weight as active this compound and is therefore indistinguishable by mass spectrometry alone.[1][2] Inactivity can also be caused by improper storage or handling, leading to degradation.
Q2: What is the primary degradation pathway for this compound?
A2: The primary degradation pathway is a chemical rearrangement known as regioisomerization, where the active this compound molecule converts to an inactive form.[1][3] This process is particularly accelerated under basic conditions and when the compound is not maintained as a hydrochloride salt.[1][4][6] One study reported no observation of degradation products of reduced size, polymerization, or redox changes, suggesting regioisomerization is the main concern.[1]
Q3: How can I check the quality and integrity of my this compound stock?
A3: You can assess the purity of your this compound stock using several analytical techniques that can distinguish between the active compound and its inactive isomer:
-
Thin-Layer Chromatography (TLC): The active and inactive forms have different retention factors (Rf).
-
Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC): The two isomers will have different retention times.
-
UV-Visible Spectroscopy: The absorbance spectra of the active and inactive isomers differ, particularly in the 230-240 nm range.[1][2][3]
Q4: What are the recommended storage and handling conditions for this compound?
A4: To minimize degradation, follow these guidelines:
-
Solid Form: Store this compound as a powder, preferably as the hydrochloride salt, at -20°C.[4]
-
Stock Solutions: Prepare stock solutions in dimethyl sulfoxide (DMSO) and store them in small aliquots at -20°C to avoid repeated freeze-thaw cycles.[1]
-
Working Solutions: It is highly recommended to prepare fresh working solutions from your stock for each experiment, as this compound is unstable in aqueous solutions.[5]
Troubleshooting Common Experimental Issues
| Observed Problem | Potential Cause | Recommended Action |
| Complete loss of antiplasmodial activity | Significant degradation of this compound to its inactive regioisomer. | 1. Discard the current stock of this compound. 2. Obtain a new batch of this compound, preferably as the hydrochloride salt. 3. Perform quality control checks (TLC, RP-HPLC, or UV-Vis) on the new stock before use. |
| Inconsistent or reduced potency (higher IC50) | Partial degradation of this compound. Improperly prepared or stored stock solutions. | 1. Prepare fresh working dilutions from a frozen stock aliquot for each experiment. 2. Avoid repeated freeze-thaw cycles of the main stock solution. 3. Verify the concentration of your stock solution. |
| Variability between experiments | Inconsistent degradation of this compound in working solutions. Differences in batches of the compound. | 1. Standardize the preparation of working solutions and use them immediately. 2. Qualify each new batch of this compound with a standard quality control assay before use in critical experiments. |
II. Experimental Protocols
This section provides detailed methodologies for the quality control of this compound.
Protocol 1: Thin-Layer Chromatography (TLC) for this compound Isomer Separation
Objective: To qualitatively assess the presence of the inactive regioisomer in a this compound sample.
Materials:
-
Silica gel TLC plates
-
TLC developing chamber
-
Solvent system: Chloroform:Diethyl ether:Methanol
-
This compound sample dissolved in a suitable solvent (e.g., Tetrahydrofuran:Methanol 2:1)
-
UV lamp (254 nm)
Procedure:
-
Prepare the developing solvent system. The exact ratio may need optimization, but a starting point could be a mixture that provides good separation for similar compounds.
-
Pour the solvent into the TLC chamber to a depth of about 0.5 cm. Place a piece of filter paper inside to saturate the chamber atmosphere. Close the lid and let it equilibrate for at least 20 minutes.
-
On the silica gel plate, draw a faint pencil line about 1 cm from the bottom. Mark the spotting points.
-
Spot a small amount of your dissolved this compound sample onto the marked line.
-
Carefully place the TLC plate into the equilibrated chamber, ensuring the solvent level is below the spotting line. Close the lid.
-
Allow the solvent to ascend the plate until it is about 1 cm from the top.
-
Remove the plate from the chamber and immediately mark the solvent front with a pencil.
-
Dry the plate thoroughly.
-
Visualize the spots under a UV lamp.
-
Calculate the Retention factor (Rf) for each spot: Rf = (distance traveled by the spot) / (distance traveled by the solvent front).
Expected Results:
-
Active this compound has a reported Rf of approximately 0.30.
-
The inactive regioisomer has a reported Rf of approximately 0.37.[1]
Protocol 2: Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)
Objective: To quantitatively assess the purity of a this compound sample and detect the presence of the inactive isomer.
Materials:
-
RP-HPLC system with a UV detector
-
C18 column
-
Mobile phase: A mixture of an aqueous buffer (e.g., 0.1% trifluoroacetic acid in water) and an organic solvent (e.g., acetonitrile).
-
This compound sample dissolved in the mobile phase.
Procedure:
-
Prepare the mobile phase and degas it.
-
Equilibrate the C18 column with the mobile phase until a stable baseline is achieved.
-
Prepare a known concentration of your this compound sample in the mobile phase.
-
Inject the sample onto the column.
-
Run a gradient or isocratic method to elute the compounds. The specific gradient will need to be optimized for your system and column.
-
Monitor the elution profile at a suitable wavelength (e.g., 254 nm).
-
Analyze the chromatogram for peaks corresponding to the active and inactive isomers.
Expected Results:
-
The active this compound and its inactive regioisomer will have different retention times. One study reported retention times of 13.7 minutes for the active compound and 13.1 minutes for the inactive isomer under their specific conditions.[1]
Protocol 3: UV-Visible Spectroscopy
Objective: To quickly screen for the presence of the inactive regioisomer in a this compound sample.
Materials:
-
UV-Vis spectrophotometer
-
Quartz cuvettes
-
Solvent for dissolving this compound (e.g., Tetrahydrofuran:Methanol 2:1)
Procedure:
-
Turn on the spectrophotometer and allow the lamp to warm up.
-
Dissolve the this compound sample in the chosen solvent.
-
Use the same solvent as a blank to zero the instrument.
-
Measure the absorbance spectrum of the this compound solution, typically from 200 to 400 nm.
-
Examine the resulting spectrum.
Expected Results:
-
The presence of the inactive isomer can be identified by differences in the absorbance spectrum, particularly a change in the plateau region between 230 nm and 240 nm and the shoulder between 250 nm and 260 nm.[1][2][3] A pure, active this compound sample will have a characteristic spectrum that can be compared against a sample suspected of degradation.
III. Signaling Pathways and Experimental Workflows
This compound Mechanism of Action and Impact of Degradation
This compound is a potent inhibitor of the enzyme dihydrofolate reductase (DHFR) in Plasmodium species.[7][8][9] DHFR is a critical enzyme in the folate biosynthesis pathway, which is essential for the synthesis of nucleotides and ultimately DNA replication. By inhibiting DHFR, this compound blocks the parasite's ability to proliferate.
The degradation of this compound to its inactive regioisomer completely abrogates this inhibitory activity. The inactive isomer does not bind effectively to the DHFR active site, and therefore, the folate pathway remains functional, leading to experimental failure.[1][4][6]
Caption: Mechanism of this compound action and the effect of its degradation.
Experimental Workflow for Quality Control of this compound
The following workflow is recommended for ensuring the quality of this compound used in experiments.
Caption: Recommended workflow for the quality control of this compound stocks.
References
- 1. researchgate.net [researchgate.net]
- 2. biorxiv.org [biorxiv.org]
- 3. Regioisomerization of Antimalarial Drug this compound Explains the Inactivity of a Commercial Stock - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Regioisomerization of Antimalarial Drug this compound Explains the Inactivity of a Commercial Stock - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. malariaworld.org [malariaworld.org]
- 6. journals.asm.org [journals.asm.org]
- 7. Plasmodium falciparum: kinetic interactions of this compound with pyrimethamine-sensitive and pyrimethamine-resistant dihydrofolate reductase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Reverse Phase-high-performance Liquid Chromatography (RP-HPLC) Analysis of Globin Chains from Human Erythroid Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. SOP for Analysis on UV- Visible Spectrophotometer | Pharmaguideline [pharmaguideline.com]
How to confirm the activity of a new batch of WR99210
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals confirm the activity of a new batch of WR99210.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a potent inhibitor of the enzyme dihydrofolate reductase (DHFR).[1][2] It specifically targets the DHFR-thymidylate synthase (DHFR-TS) bifunctional enzyme in parasites such as Plasmodium falciparum, the causative agent of malaria.[1][3] By binding to the DHFR active site, this compound blocks the production of tetrahydrofolate, a crucial component in the synthesis of nucleic acids and amino acids, thereby inhibiting parasite growth.[1] Notably, this compound interacts only weakly with human DHFR, making it a selective agent.[1][4]
Q2: Why is it crucial to confirm the activity of a new batch of this compound?
A2: It is essential to confirm the activity of a new batch of this compound due to the potential presence of an inactive regioisomer.[1][3] This inactive form can arise from structural rearrangement of the active compound, particularly under basic conditions.[3] Different commercial stocks of this compound have shown significant variations in efficacy, with some being ineffective even at high concentrations.[1][3] Therefore, verifying the biological activity of each new batch is a critical quality control step to ensure experimental success.
Q3: What are the expected IC50 values for active this compound?
A3: The 50% inhibitory concentration (IC50) of this compound against Plasmodium falciparum is in the low nanomolar to picomolar range.[2][5] For instance, against Toxoplasma gondii tachyzoites, it is highly effective at concentrations between 0-100 nM.[2] In contrast, the inactive regioisomer shows no significant activity even at micromolar concentrations.[3]
Troubleshooting Guide
Issue: A new batch of this compound does not show the expected anti-parasitic activity.
This guide will help you troubleshoot potential reasons for the inactivity of your new this compound batch.
Caption: Troubleshooting workflow for inactive this compound.
1. Potential Issue: Presence of the Inactive Regioisomer
-
Explanation: Your batch may contain a significant amount of the inactive regioisomer of this compound.[1][3]
-
Solution:
-
Analytical Chemistry: If you have access to analytical chemistry facilities, consider performing Thin Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), UV-visible spectroscopy, or Nuclear Magnetic Resonance (NMR) to distinguish between the active compound and its inactive isomer.[3]
-
Biological Assay: Perform a dose-response in vitro assay as detailed in the experimental protocol below to determine the IC50 value of your new batch and compare it to a previously validated active batch.
-
2. Potential Issue: Improper Storage and Handling
-
Explanation: this compound can undergo rearrangement to its inactive form, especially under basic conditions.[3] Improper storage or handling of stock solutions could contribute to its inactivation.
-
Solution:
-
Review Storage Conditions: Ensure that this compound is stored as recommended by the manufacturer, typically as a hydrochloride salt, and protected from basic pH.[3]
-
Fresh Stock Preparation: Prepare fresh stock solutions in an appropriate solvent (e.g., DMSO) and use them promptly.
-
3. Potential Issue: Experimental Protocol
-
Explanation: Issues with the experimental setup can be mistaken for compound inactivity.
-
Solution:
-
Parasite Strain: Confirm that the parasite strain you are using is sensitive to this compound. Some strains may have mutations in the dhfr gene that confer resistance.
-
Assay Conditions: Review your assay protocol, including parasite density, incubation time, and the method used to assess parasite growth.
-
Positive Control: Include a positive control (a previously validated batch of this compound or another known DHFR inhibitor like pyrimethamine) in your experiment to ensure the assay is working correctly.
-
Signaling Pathway of this compound Action
Caption: Mechanism of this compound action in parasites.
Experimental Protocol: In Vitro Activity Assay Against P. falciparum
This protocol describes a standard method to determine the IC50 of this compound against P. falciparum using a SYBR Green I-based fluorescence assay.
Caption: Experimental workflow for this compound activity assay.
Materials:
-
New batch of this compound
-
Validated active batch of this compound (positive control)
-
DMSO (for stock solution)
-
P. falciparum culture (e.g., 3D7 strain)
-
Complete parasite culture medium (RPMI 1640 with L-glutamine, 25 mM HEPES, 0.5% Albumax II, hypoxanthine, and gentamicin)
-
Human erythrocytes
-
96-well black, clear-bottom microplates
-
SYBR Green I nucleic acid stain
-
Lysis buffer (20 mM Tris-HCl pH 7.5, 5 mM EDTA, 0.008% saponin, 0.08% Triton X-100)
-
Fluorescence plate reader
Methodology:
-
Drug Preparation:
-
Prepare a 10 mM stock solution of the new this compound batch and the positive control in DMSO.
-
Perform serial dilutions in complete culture medium to achieve final concentrations ranging from picomolar to micromolar.
-
-
Parasite Culture Preparation:
-
Synchronize the P. falciparum culture to the ring stage.
-
Prepare a parasite culture with 1% parasitemia and 2% hematocrit in complete culture medium.
-
-
Assay Setup:
-
Add 100 µL of the parasite culture to each well of a 96-well plate.
-
Add 100 µL of the drug dilutions to the respective wells. Include wells with untreated parasites (negative control) and uninfected erythrocytes (background control).
-
-
Incubation:
-
Incubate the plate for 72 hours under standard parasite culture conditions (37°C, 5% CO₂, 5% O₂, 90% N₂).
-
-
Fluorescence Measurement:
-
After incubation, add 100 µL of lysis buffer containing SYBR Green I (at a 1:5000 dilution of the commercial stock) to each well.
-
Incubate in the dark at room temperature for 1 hour.
-
Measure the fluorescence using a plate reader with excitation and emission wavelengths of approximately 485 nm and 530 nm, respectively.
-
-
Data Analysis:
-
Subtract the background fluorescence from all readings.
-
Normalize the data to the negative control (100% growth).
-
Plot the percentage of growth inhibition against the log of the drug concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Quantitative Data Summary
| Compound | Target Organism | IC50 | Reference |
| This compound | P. falciparum | <0.075 nM | [2] |
| This compound | T. gondii | Effective at 0-100 nM | [2] |
| Inactive Regioisomer | P. falciparum | Ineffective at µM concentrations | [3] |
References
- 1. Regioisomerization of Antimalarial Drug this compound Explains the Inactivity of a Commercial Stock - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Regioisomerization of Antimalarial Drug this compound Explains the Inactivity of a Commercial Stock - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. go.drugbank.com [go.drugbank.com]
- 5. pnas.org [pnas.org]
WR99210 precipitation in culture media and how to prevent it
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the precipitation of WR99210 in culture media.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a potent antimalarial compound that acts as a selective inhibitor of the Plasmodium falciparum dihydrofolate reductase (DHFR) enzyme.[1][2] This enzyme is a crucial component of the folate biosynthesis pathway, which is essential for the synthesis of precursors required for DNA replication and cell proliferation. By inhibiting DHFR, this compound disrupts the parasite's ability to multiply.
Q2: Why is my this compound precipitating in my culture medium?
Precipitation of this compound in aqueous culture media is a common issue primarily due to its low aqueous solubility. Several factors can contribute to this problem:
-
Physicochemical Properties: this compound is a hydrophobic molecule with limited solubility in water-based solutions.
-
Solvent Shock: The most common solvent for this compound is dimethyl sulfoxide (DMSO). When a concentrated DMSO stock solution is rapidly diluted into the aqueous environment of the culture medium, the abrupt change in solvent polarity can cause the compound to "crash out" and form a precipitate.
-
High Concentration: Exceeding the solubility limit of this compound in the final culture medium will lead to precipitation.
-
pH of the Medium: The pH of the culture medium can influence the stability of this compound. Basic conditions (pH > 8) have been shown to promote the conversion of active this compound to an inactive regioisomer, which may also have different solubility characteristics.[2][3]
-
Temperature Fluctuations: Changes in temperature can affect the solubility of the compound.
Q3: What is the recommended solvent and storage condition for this compound stock solutions?
The recommended solvent for preparing this compound stock solutions is high-purity, anhydrous DMSO.[2] Stock solutions should be stored at -20°C in small, single-use aliquots to avoid repeated freeze-thaw cycles.[2] It is also advisable to protect the stock solutions from light.
Q4: What is the difference between this compound and its inactive regioisomer?
Under certain conditions, particularly when not supplied as a hydrochloride (HCl) salt or when exposed to basic pH, this compound can undergo a structural rearrangement to form an inactive regioisomer.[2][3] This isomer has the same molecular formula but a different arrangement of atoms, which results in a significant loss of its inhibitory activity against the parasite's DHFR enzyme.[2] This inactivity can be mistaken for a loss of potency due to precipitation.
Troubleshooting Guide
This guide provides a structured approach to troubleshooting and preventing this compound precipitation in your cell culture experiments.
| Issue | Potential Cause | Recommended Solution |
| Precipitate forms immediately upon adding this compound to the culture medium. | Solvent Shock: Rapid dilution of a concentrated DMSO stock into the aqueous medium. | 1. Add the this compound stock solution dropwise to the pre-warmed (37°C) culture medium while gently swirling or vortexing.2. Prepare an intermediate dilution of the stock solution in culture medium before adding it to the final culture volume.3. Ensure the final DMSO concentration in the culture is as low as possible (ideally ≤ 0.1%). |
| High Final Concentration: The desired concentration of this compound exceeds its solubility limit in the medium. | 1. Perform a dose-response experiment to determine the maximum soluble concentration of this compound that still achieves the desired biological effect.2. Consult literature for typical effective concentrations of this compound for your specific application (e.g., for P. falciparum selection, concentrations are often in the low nanomolar range).[4] | |
| The culture medium becomes cloudy or a precipitate forms over time during incubation. | Compound Instability: this compound may be unstable under the culture conditions (e.g., pH changes due to cell metabolism). | 1. Ensure you are using the hydrochloride salt form of this compound, which is more stable.[2]2. Use a culture medium buffered with HEPES to maintain a stable pH.3. Prepare fresh working solutions of this compound for each experiment. |
| Interaction with Media Components: Components in the serum or the basal medium may interact with this compound, reducing its solubility. | 1. If possible, test the solubility of this compound in a simpler buffered solution (e.g., PBS) to see if media components are contributing to the issue.2. Consider using a different basal medium formulation if the problem persists. | |
| Loss of this compound activity without visible precipitation. | Isomerization: Conversion of active this compound to its inactive regioisomer. | 1. Verify that you are using the hydrochloride (HCl) salt of this compound.[2]2. Avoid exposing this compound solutions to basic conditions (pH > 8).[3]3. Store stock solutions properly at -20°C and prepare fresh working solutions. |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO.
Materials:
-
This compound hydrochloride (HCl) salt powder
-
Anhydrous, sterile-filtered DMSO
-
Sterile, amber or foil-wrapped microcentrifuge tubes
Procedure:
-
In a sterile environment (e.g., a biological safety cabinet), weigh out the required amount of this compound HCl powder.
-
Add the appropriate volume of anhydrous DMSO to achieve a final concentration of 10 mM.
-
Vortex the solution until the this compound is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution.
-
Aliquot the stock solution into single-use volumes in sterile, amber or foil-wrapped microcentrifuge tubes.
-
Store the aliquots at -20°C.
Protocol 2: Preparation of this compound Working Solution for P. falciparum Culture
This protocol provides a step-by-step guide for diluting the this compound stock solution into the culture medium to minimize precipitation. This example is for achieving a final concentration of 2.5 nM.
Materials:
-
10 mM this compound stock solution in DMSO
-
Complete RPMI 1640 medium (or other appropriate culture medium), pre-warmed to 37°C
-
Sterile conical tubes
Procedure:
-
Intermediate Dilution:
-
Prepare a 20 µM intermediate stock solution by diluting the 10 mM stock 1:500 in complete culture medium. For example, add 1 µL of the 10 mM stock to 499 µL of pre-warmed medium. Mix thoroughly by gentle inversion.
-
-
Final Working Solution:
-
Add the required volume of the 20 µM intermediate stock to your final culture volume to achieve the desired 2.5 nM concentration. For example, to prepare 10 mL of culture medium with 2.5 nM this compound, add 1.25 µL of the 20 µM intermediate stock.
-
Add the intermediate solution dropwise to the final volume of pre-warmed culture medium while gently swirling.
-
-
Sterile Filtration (Optional but Recommended):
-
After adding the this compound, sterile-filter the final medium using a 0.22 µm filter. This can help remove any micro-precipitates that may have formed.[2]
-
Visualizations
Signaling Pathway
Caption: Folate pathway inhibition by this compound in P. falciparum.
Experimental Workflow
Caption: Recommended workflow for preparing this compound working solutions.
References
Impact of serum components on WR99210 efficacy
This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the impact of serum and media components on the efficacy of the antimalarial compound WR99210 in Plasmodium falciparum in vitro cultures.
Frequently Asked Questions (FAQs)
Q1: Why is the IC₅₀ value for my this compound experiment much higher than expected?
There are two primary reasons for unexpectedly high IC₅₀ values with this compound: issues with the drug compound itself and antagonists present in the culture medium.
-
Compound Inactivity: A known issue with some commercial batches of this compound is the presence of an inactive regioisomer.[1][2] This inactive form can result in a 900- to 23,000-fold increase in the apparent IC₅₀ value.[1] It is critical to ensure the chemical integrity of your drug stock, especially if it was not supplied as a hydrochloride salt or has been exposed to basic conditions which can promote rearrangement.[2]
-
Antagonism by Media Components: Standard culture media, such as RPMI 1640, are often supplemented with human serum or serum substitutes. These supplements contain components of the folate pathway, such as folic acid (FA), folinic acid (FNA), and p-aminobenzoic acid (pABA), which can interfere with the action of this compound.[3][4][5]
Q2: How exactly do serum components interfere with this compound?
This compound is a potent inhibitor of the Plasmodium falciparum dihydrofolate reductase (DHFR) enzyme.[1] This enzyme is a critical step in the parasite's de novo folate biosynthesis pathway, which is required to produce tetrahydrofolate, an essential cofactor for DNA synthesis.[4][6]
Plasmodium parasites, however, can also acquire folate precursors from the host environment via a "salvage pathway".[5] If components like folic acid, folinic acid, or pABA are present in the culture medium, the parasite can bypass the DHFR step that this compound blocks, thus reducing the drug's efficacy.[3][4]
Q3: Is this compound activity always reversed by folic or folinic acid?
Not always. The degree of antagonism depends on the parasite strain and the high affinity of this compound for the parasite's DHFR enzyme.[3][7] Studies have shown that for some drug-sensitive Kenyan strains of P. falciparum, the activity of this compound is not significantly antagonized by folates.[3][7] However, for some Southeast Asian strains, its action is partially antagonized.[3] In general, this compound is considered much more refractory to this antagonism compared to other antifolates like pyrimethamine.[8]
Q4: What is the recommended culture medium for this compound sensitivity assays?
To obtain the most accurate and reproducible IC₅₀ values for this compound and other antifolates, it is highly recommended to use a culture medium that is free of folic acid and p-aminobenzoic acid (pABA).[4] Commercially available RPMI 1640 medium without folic acid can be purchased and should be used as the base for your complete culture medium.[9][10]
Q5: Can I use Albumax® instead of human serum?
Yes, Albumax® is a common serum substitute for P. falciparum culture. However, be aware that the composition of Albumax® differs from human serum, and using it can also lead to different IC₅₀ values compared to serum-supplemented media. For consistency, it is crucial to use the same medium composition (including the serum or serum substitute) for all experiments you intend to compare.
Troubleshooting Guides
Guide 1: Investigating High this compound IC₅₀ Values
If you are observing poor efficacy or unexpectedly high IC₅₀ values for this compound, follow this logical troubleshooting workflow.
Caption: Troubleshooting flowchart for high this compound IC50.
Data Presentation
Table 1: Impact of Folic Acid (FA) and Folinic Acid (FNA) on Antifolate IC₅₀
This table summarizes the effect of folate supplementation on the in vitro activity of this compound compared to Pyrimethamine against different P. falciparum strains. Data is adapted from Kinyanjui et al.[3][7]
| Drug | P. falciparum Strain | Medium Condition | IC₅₀ (nmol/L) | Fold Change in IC₅₀ | Antagonism |
| This compound | V1/S (SE Asian) | Control | 0.07 | - | - |
| + 10⁻⁵ M Folic Acid | 0.20 | 2.9 | Partial | ||
| + 10⁻⁵ M Folinic Acid | 0.23 | 3.3 | Partial | ||
| This compound | M24 (Kenyan) | Control | 0.10 | - | - |
| + 10⁻⁵ M Folic Acid | 0.10 | 1.0 | None | ||
| + 10⁻⁵ M Folinic Acid | 0.12 | 1.2 | None | ||
| Pyrimethamine | M24 (Kenyan) | Control | 1.5 | - | - |
| + 10⁻⁵ M Folic Acid | 18.0 | 12.0 | Strong | ||
| + 10⁻⁵ M Folinic Acid | >1000 | >667 | Complete |
Table 2: Effect of Compound Integrity on this compound Efficacy
This table shows the dramatic difference in IC₅₀ values between an active stock of this compound and an inactive stock containing a regioisomer. Data is from Lane et al.[1]
| This compound Stock | P. falciparum Strain | IC₅₀ (nM) | 95% Confidence Interval (nM) |
| Active (JP) | NF54 (sensitive) | 0.056 | 0.029 - 0.103 |
| Dd2 (resistant) | 0.62 | 0.580 - 0.671 | |
| Inactive (SA) | NF54 (sensitive) | 1,250 | 1,010 - 1,570 |
| Dd2 (resistant) | 547 | 525 - 571 |
Visualizations of Pathways & Workflows
P. falciparum Folate Biosynthesis and Salvage Pathways
This diagram illustrates the parasite's folate metabolic pathway, highlighting the target of this compound and the points where external serum components can interfere.
Caption: P. falciparum folate pathway and this compound target.
Experimental Workflow for Media Comparison
This diagram outlines the recommended experimental procedure to test the impact of media components on this compound efficacy.
Caption: Workflow for comparing media effects on this compound IC50.
Experimental Protocols
Protocol: In Vitro Drug Sensitivity Assay for this compound using Folate-Free Medium
This protocol describes a method to assess the IC₅₀ of this compound, controlling for the antagonistic effects of folic acid and pABA.
1. Materials and Reagents:
-
P. falciparum culture (e.g., NF54 or Dd2 strain), synchronized to the ring stage.
-
Human erythrocytes (O+).
-
Medium A (Control): Standard RPMI 1640 with L-glutamine and HEPES, supplemented with 10% human serum or 0.5% Albumax®.
-
Medium B (Test): RPMI 1640 without Folic Acid and without pABA, supplemented with L-glutamine, HEPES, and 10% human serum or 0.5% Albumax®.
-
This compound stock solution (e.g., 1 mM in DMSO).
-
Sterile, 96-well flat-bottom culture plates.
-
SYBR Green I lysis buffer (20 mM Tris-HCl pH 7.5, 5 mM EDTA, 0.008% saponin, 0.08% Triton X-100) with SYBR Green I dye added at 1:10,000.
2. Procedure:
-
Drug Plate Preparation:
-
Perform a serial dilution of the this compound stock solution in both Medium A and Medium B to create a range of concentrations (e.g., from 100 nM down to <0.01 nM).
-
Add 100 µL of each drug dilution to duplicate wells in a 96-well plate.
-
Include drug-free control wells (containing only Medium A or Medium B) and uninfected erythrocyte control wells.
-
-
Parasite Preparation:
-
Prepare a parasite suspension at 2% hematocrit and 0.5% parasitemia (ring stage) in both Medium A and Medium B.
-
-
Inoculation:
-
Add 100 µL of the parasite suspension to the corresponding wells of the drug plates (parasites in Medium A go into wells with drug diluted in Medium A, etc.). The final volume will be 200 µL with 1% hematocrit and 0.25% parasitemia.
-
-
Incubation:
-
Place the plates in a modular incubation chamber.
-
Gas the chamber with a mixture of 5% CO₂, 5% O₂, and 90% N₂.
-
Incubate at 37°C for 72 hours.
-
-
Growth Measurement (SYBR Green I Assay):
-
After incubation, freeze the plates at -80°C for at least 2 hours to lyse the cells.
-
Thaw the plates completely.
-
Add 100 µL of SYBR Green I lysis buffer to each well.
-
Incubate for 1-2 hours at room temperature in the dark.
-
Read fluorescence on a plate reader (Excitation: ~485 nm, Emission: ~530 nm).
-
-
Data Analysis:
-
Subtract the background fluorescence from uninfected erythrocyte controls.
-
Normalize the data to the drug-free parasite control wells (100% growth).
-
Plot the percentage of parasite growth against the log of the this compound concentration and determine the IC₅₀ value using a non-linear regression model (e.g., log(inhibitor) vs. response).
-
Compare the IC₅₀ value obtained in Medium A versus Medium B. A lower IC₅₀ value is expected in Medium B.
-
References
- 1. Regioisomerization of Antimalarial Drug this compound Explains the Inactivity of a Commercial Stock - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Regioisomerization of Antimalarial Drug this compound Explains the Inactivity of a Commercial Stock - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ajtmh.org [ajtmh.org]
- 4. Transformation with human dihydrofolate reductase renders malaria parasites insensitive to this compound but does not affect the intrinsic activity of proguanil - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Exploring the folate pathway in Plasmodium falciparum - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Comparative folate metabolism in humans and malaria parasites (part II): activities as yet untargeted or specific to Plasmodium - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Effects of folic and folinic acids in the activities of cycloguanil and this compound against Plasmodium falciparum in erythrocytic culture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Milieu RPMI 1640, sans acide folique 500 ml | Buy Online | Gibco™ | thermofisher.com [thermofisher.com]
- 10. Gibco RPMI 1640 Medium, no folic acid 500 mL | Buy Online | Gibco™ | Fisher Scientific [fishersci.com]
Validation & Comparative
A Comparative Guide to WR99210 and Pyrimethamine for Plasmodium Transfection Efficiency
Overview of WR99210 and Pyrimethamine Selection Systems
Both this compound and pyrimethamine are inhibitors of dihydrofolate reductase (DHFR), a crucial enzyme in the folate biosynthesis pathway of Plasmodium. Inhibition of DHFR disrupts the production of tetrahydrofolate, a precursor required for the synthesis of nucleotides and some amino acids, ultimately leading to parasite death. Transfection systems utilizing these drugs rely on the introduction of a gene that confers resistance to the respective inhibitor.
This compound is a triazine-based antifolate that is a potent inhibitor of the Plasmodium DHFR-thymidylate synthase (DHFR-TS) bifunctional enzyme.[1][2] The selectable marker typically used to confer resistance to this compound is the human dihydrofolate reductase (hDHFR) gene.[3][4] hDHFR is significantly less sensitive to this compound than the parasite's native enzyme, allowing for the selective growth of transfected parasites.[2][4]
Pyrimethamine is a diaminopyrimidine that also targets the DHFR enzyme of the parasite.[1][5] Resistance to pyrimethamine is conferred by introducing a mutated version of the DHFR gene, often from Toxoplasma gondii (TgDHFR-TS) or a mutated Plasmodium berghei DHFR-TS (PbDHFR-TS).[3][6] These mutated enzymes have a lower binding affinity for pyrimethamine, thus permitting the survival of transformed parasites.
Performance Comparison
While direct comparative studies on transfection efficiency are scarce, the literature indicates that both selection systems are highly effective for generating transgenic Plasmodium. The choice between this compound and pyrimethamine often depends on the specific experimental design, such as the need for sequential genetic modifications or the practicalities of in vivo selection.
| Feature | This compound Selection | Pyrimethamine Selection |
| Selection Agent | This compound | Pyrimethamine |
| Selectable Marker | Human Dihydrofolate Reductase (hDHFR) | Mutated T. gondii DHFR-TS or P. berghei DHFR-TS |
| Mechanism of Resistance | Expression of a drug-insensitive orthologous enzyme | Expression of a mutated target enzyme with reduced drug affinity |
| Typical Transfection Efficiency | Reported efficiencies for P. berghei are in the range of 10⁻³ to 10⁻⁴.[6][7] | Reported efficiencies for P. berghei are in the range of 10⁻³ to 10⁻⁴.[6][7] |
| Cross-Resistance | hDHFR also confers a low level of resistance to pyrimethamine.[6] | No cross-resistance to this compound. In fact, some pyrimethamine-resistant mutants are hypersensitive to this compound.[1][5] |
| Use in Sequential Transfections | Can be used as a second selectable marker after a pyrimethamine-based selection.[6] | Can be used as the initial selectable marker. |
| In Vivo Selection | Requires intraperitoneal or intravenous administration. | Can be conveniently administered to rodents in their drinking water.[6] |
| Selection Specificity | Generally provides a "cleaner" selection as wild-type parasites are highly sensitive. | Spontaneous resistance mutations in the parasite's DHFR gene can sometimes arise. |
| Drug Stability and Purity | Commercial preparations of this compound have been reported to contain inactive isomers, which can affect selection efficacy.[2] | Generally stable and widely available. |
Signaling Pathways and Mechanisms of Action
Both this compound and pyrimethamine act on the folate biosynthesis pathway, which is essential for parasite survival. The diagram below illustrates their point of intervention.
References
- 1. Pyrimethamine and this compound exert opposing selection on dihydrofolate reductase from Plasmodium vivax - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Regioisomerization of Antimalarial Drug this compound Explains the Inactivity of a Commercial Stock - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A set of independent selectable markers for transfection of the human malaria parasite Plasmodium falciparum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Transformation with human dihydrofolate reductase renders malaria parasites insensitive to this compound but does not affect the intrinsic activity of proguanil - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pyrimethamine and this compound exert opposing selection on dihydrofolate reductase from Plasmodium vivax - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pberghei.nl [pberghei.nl]
- 7. Improvement of an in vitro drug selection method for generating transgenic Plasmodium berghei parasites - PMC [pmc.ncbi.nlm.nih.gov]
Validating WR99210 efficacy in pyrimethamine-resistant parasite lines
A Comparative Analysis of Efficacy and Mechanism
The emergence and spread of pyrimethamine-resistant malaria parasites have significantly compromised the efficacy of this once-potent antifolate drug. This has spurred the development of novel inhibitors of the parasite's dihydrofolate reductase (DHFR), a critical enzyme in the folate biosynthesis pathway. Among the most promising is WR99210, a triazine inhibitor that has demonstrated remarkable efficacy against pyrimethamine-resistant strains of Plasmodium falciparum and Plasmodium vivax. This guide provides a comparative analysis of this compound and pyrimethamine, supported by experimental data, to validate the efficacy of this compound in overcoming resistance.
Efficacy Against Pyrimethamine-Resistant Parasites: A Quantitative Comparison
In vitro studies have consistently shown that this compound is highly effective against parasite lines that are resistant to pyrimethamine. The primary mechanism of pyrimethamine resistance involves point mutations in the dhfr gene, with the S108N mutation being a key driver of high-level resistance in P. falciparum.
The data presented in Table 1 summarizes the 50% inhibitory concentrations (IC50) of pyrimethamine and this compound against different P. falciparum strains, showcasing the potency of this compound against both pyrimethamine-sensitive and resistant parasites.
| Parasite Strain | Key dhfr Mutations | Pyrimethamine IC50 (nM) | This compound IC50 (nM) | Fold Change in Resistance (Pyrimethamine) | Fold Change in Sensitivity (this compound) |
| NF54 | Wild-type (N51, C59, S108) | ~0.5 | 0.056 | - | - |
| Dd2 | N51I, C59R, S108N | >2500 | 0.62 | >5000 | 11-fold increase |
| Quadruple Mutant | N51I, C59R, S108N, I164L | Highly Resistant | Sensitive | High | - |
Table 1: Comparative in vitro efficacy of pyrimethamine and this compound against pyrimethamine-sensitive and -resistant P. falciparum strains. Data compiled from multiple studies demonstrates that while pyrimethamine loses its efficacy against mutant strains, this compound retains potent activity.[1][2] Interestingly, some mutations that confer high-level resistance to pyrimethamine have been shown to render the parasite enzyme more sensitive to this compound.[3][4]
The Molecular Basis of this compound's Efficacy
The key to this compound's success against resistant parasites lies in its distinct binding interaction with the DHFR enzyme. Pyrimethamine resistance mutations, such as S108N in P. falciparum and the equivalent S117N in P. vivax, cause steric hindrance that prevents pyrimethamine from effectively binding to the enzyme's active site.[1][5]
In contrast, this compound possesses a flexible side chain that allows it to adopt a conformation that avoids this steric clash.[1] This structural advantage enables this compound to potently inhibit both wild-type and mutant DHFR enzymes, effectively circumventing the primary mechanism of pyrimethamine resistance. This phenomenon of opposing selective pressures suggests that the combination of pyrimethamine and this compound could slow the development of resistance to both drugs.[3][4]
References
- 1. journals.asm.org [journals.asm.org]
- 2. Regioisomerization of Antimalarial Drug this compound Explains the Inactivity of a Commercial Stock - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pyrimethamine and this compound exert opposing selection on dihydrofolate reductase from Plasmodium vivax - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pyrimethamine and this compound exert opposing selection on dihydrofolate reductase from Plasmodium vivax - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Interaction of pyrimethamine, cycloguanil, this compound and their analogues with Plasmodium falciparum dihydrofolate reductase: structural basis of antifolate resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
A Researcher's Guide to Selectable Markers in Malaria Research: Moving Beyond WR99210
For decades, the antifolate drug WR99210, in conjunction with the human dihydrofolate reductase (hDHFR) gene, has been the cornerstone of selectable marker systems in Plasmodium falciparum research. This system offers a robust selection for transgenic parasites.[1][2] However, the reliance on a single marker system can limit the complexity of genetic manipulations, such as sequential gene editing or the introduction of multiple transgenes. This guide provides a comprehensive comparison of viable alternative selectable markers, offering researchers the data and protocols needed to expand their molecular toolkit for malaria research.
This guide will delve into the mechanisms, performance, and experimental considerations for four key alternatives: Blasticidin S deaminase (BSD), Neomycin phosphotransferase II (NEO), Puromycin-N-acetyltransferase (PAC), and Yeast Dihydroorotate Dehydrogenase (yDHODH).
Performance Comparison of Selectable Markers
The choice of a selectable marker depends on various factors, including selection efficiency, the time required to obtain resistant parasites, and the potential for off-target effects. The following table summarizes key quantitative data for this compound and its alternatives.
| Selectable Marker System | Drug | Selection Concentration | IC50 (Wild-Type Parasites) | Fold Increase in Resistance | Time to Obtain Resistant Parasites | Reference |
| hDHFR | This compound | 2.5 - 10 nM | ~0.1 - 1 nM | >1000-fold | 3 - 4 weeks | [3][4][5] |
| BSD | Blasticidin S | 2 - 5 µg/mL | 0.15 - 0.45 µg/mL | ~10-fold (low copy) | ~3 - 4 weeks | [6][7][8] |
| NEO | G418 (Geneticin) | 200 - 500 µg/mL | 150 - 380 µg/mL | ~3 to 5-fold | ~4 weeks | [4][6][7][8] |
| PAC | Puromycin | 0.5 - 2 µg/mL | ~20 ng/mL | ~3-fold (IC50), ~7-fold (IC90) | ~3 - 4 weeks | [9] |
| yDHODH | Atovaquone | 5 - 20 nM | Varies by strain | High | ~4 - 5 weeks | [10][11] |
| yDHODH | DHODH Inhibitors (e.g., DSM1) | Varies by inhibitor | Varies by inhibitor | High | Shorter than atovaquone | [10][11] |
Mechanisms of Action and Resistance
Understanding the underlying molecular mechanisms of both the selective agent and the resistance gene is crucial for experimental design and troubleshooting.
This compound and hDHFR
This compound is a potent inhibitor of the Plasmodium falciparum dihydrofolate reductase (DHFR) enzyme, a critical component of the folate biosynthesis pathway essential for DNA synthesis.[2][12] The human DHFR (hDHFR) enzyme is significantly less sensitive to this compound. Transfecting parasites with a plasmid expressing hDHFR allows them to bypass the inhibitory effect of the drug and survive.[5][13][14]
References
- 1. Use and Mechanism of Geneticin(G418)_Chemicalbook [chemicalbook.com]
- 2. invivogen.com [invivogen.com]
- 3. Plasmodium falciparum In Vitro Drug Resistance Selections and Gene Editing - PMC [pmc.ncbi.nlm.nih.gov]
- 4. derisilab.ucsf.edu [derisilab.ucsf.edu]
- 5. Regioisomerization of Antimalarial Drug this compound Explains the Inactivity of a Commercial Stock - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The science of puromycin: From studies of ribosome function to applications in biotechnology - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pnas.org [pnas.org]
- 8. A set of independent selectable markers for transfection of the human malaria parasite Plasmodium falciparum - PMC [pmc.ncbi.nlm.nih.gov]
- 9. toku-e.com [toku-e.com]
- 10. Yeast Dihydroorotate Dehydrogenase as a New Selectable Marker for Plasmodium falciparum Transfection - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Yeast dihydroorotate dehydrogenase as a new selectable marker for Plasmodium falciparum transfection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. G418 - Wikipedia [en.wikipedia.org]
- 13. Puromycin - Wikipedia [en.wikipedia.org]
- 14. Blasticidin S - Wikipedia [en.wikipedia.org]
Kinetic Analysis of WR99210 Binding to Wild-Type and Mutant Dihydrofolate Reductase: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the kinetic binding of the antimalarial drug candidate WR99210 to wild-type and various mutant forms of dihydrofolate reductase (DHFR), a critical enzyme in folate metabolism and a key target for antifolate drugs. Understanding the kinetic interactions between this compound and different DHFR variants is crucial for elucidating mechanisms of drug resistance and for the rational design of new, more potent inhibitors.
Quantitative Analysis of this compound Binding Affinity
The binding affinity of this compound to different Plasmodium falciparum DHFR (PfDHFR) variants has been characterized primarily through the determination of inhibition constants (Kᵢ) and 50% inhibitory concentrations (IC₅₀). These parameters provide a quantitative measure of the drug's potency against the wild-type enzyme and mutants that have emerged under drug pressure.
A significant body of research has focused on mutations in the P. falciparum dhfr gene, particularly at codons 51, 59, 108, and 164, which are associated with clinical resistance to antifolate drugs like pyrimethamine. The data presented below, collated from key studies, highlights the robust activity of this compound against both wild-type and pyrimethamine-resistant strains, showcasing its potential to overcome existing resistance mechanisms.[1]
| PfDHFR Variant | Mutations | Kᵢ for this compound (nM) | IC₅₀ for this compound (µM) |
| Wild-Type (WT) | - | - | - |
| Quadruple Mutant (QM) | N51I, C59R, S108N, I164L | - | - |
| WR resistant A | I51N, C59R, N108S , L164I, D54N | - | - |
| WR resistant 1 | N51I, C59R, N108S , I164L | 7.26 ± 1.2 | 52.0 ± 3.7 |
| WR resistant 2 | I51N , C59R, N108S , I164L | 17.6 ± 1.7 | - |
| WR resistant 3 | N51I, C59R, N108T , I164L | 15.5 ± 3.2 | 5.95 ± 1.6 |
| Pyrimethamine resistant 1 | N51I, C59R, S108N, I164L, D187A | 1.24 ± 0.1 | 6.5 ± 1.2 |
| Pyrimethamine resistant 2 | N51I, C59R, S108N, I164L, K96N | 0.85 ± 0.21 | 7.2 ± 1.0 |
| Pyrimethamine resistant 3 | N51I, C59R, S108N, I164L, I150V, N182I, N201D | 1.07 ± 0.42 | 11.26 ± 1.17 |
Note: The table presents a selection of data from published studies. The absence of a value indicates that it was not reported in the cited source. The Kᵢ and IC₅₀ values for the wild-type and quadruple mutant against which these variants were compared can be found in the source literature.
Interestingly, studies have shown that mutations conferring high-level resistance to pyrimethamine can render the P. vivax DHFR enzyme more sensitive to this compound, suggesting opposing selective pressures between the two drugs.[2]
Experimental Protocols
The generation of quantitative kinetic data relies on a series of well-defined experimental procedures. Below are detailed methodologies for the key experiments involved in the kinetic analysis of this compound binding to DHFR.
Site-Directed Mutagenesis of dhfr
To study the effect of specific amino acid substitutions on drug binding, site-directed mutagenesis is employed to introduce desired mutations into the dhfr gene. A common method is the QuikChange™ PCR-based mutagenesis.
Protocol:
-
Primer Design: Design forward and reverse primers (typically 25-45 bases in length) containing the desired mutation in the center. The primers should have a GC content of at least 40% and a melting temperature (Tm) of ≥ 78°C.
-
PCR Amplification:
-
Set up a 50 µL PCR reaction containing:
-
10 ng of plasmid DNA (template with wild-type dhfr)
-
125 ng of each primer
-
1 µL of dNTP mix (10 mM each)
-
5 µL of 10x reaction buffer
-
1 µL of PfuTurbo DNA polymerase (2.5 U/µL)
-
ddH₂O to 50 µL
-
-
Perform PCR with the following cycling conditions:
-
Initial denaturation: 95°C for 30 seconds
-
18 cycles of:
-
Denaturation: 95°C for 30 seconds
-
Annealing: 55°C for 1 minute
-
Extension: 68°C for 1 minute/kb of plasmid length
-
-
Final extension: 68°C for 7 minutes
-
-
-
Template Digestion: Add 1 µL of DpnI restriction enzyme to the PCR product and incubate at 37°C for 1 hour to digest the parental, non-mutated plasmid DNA.
-
Transformation: Transform the DpnI-treated DNA into competent E. coli cells.
-
Selection and Sequencing: Select transformed colonies and verify the presence of the desired mutation by DNA sequencing.
Recombinant DHFR Expression and Purification
Wild-type and mutant DHFR enzymes are typically expressed in E. coli and purified for in vitro kinetic assays.
Protocol:
-
Transformation: Transform the plasmid containing the desired dhfr gene into an appropriate E. coli expression strain (e.g., BL21(DE3)).
-
Culture Growth:
-
Inoculate a starter culture of 5-10 mL of Luria-Bertani (LB) medium containing the appropriate antibiotic and grow overnight at 37°C with shaking.
-
The next day, inoculate a larger volume of LB medium with the starter culture and grow at 37°C with shaking until the optical density at 600 nm (OD₆₀₀) reaches 0.6-0.8.
-
-
Induction of Protein Expression: Induce protein expression by adding isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.1-1 mM. Continue to grow the culture for an additional 3-4 hours at 37°C or overnight at a lower temperature (e.g., 18-25°C) to improve protein solubility.
-
Cell Harvesting and Lysis:
-
Harvest the bacterial cells by centrifugation.
-
Resuspend the cell pellet in a lysis buffer (e.g., 50 mM Tris-HCl pH 7.5, 100 mM NaCl, 1 mM EDTA, 1 mM DTT, and protease inhibitors).
-
Lyse the cells by sonication or using a French press.
-
Clarify the lysate by centrifugation to remove cell debris.
-
-
Purification: Purify the DHFR enzyme from the soluble fraction of the lysate using affinity chromatography. For His-tagged proteins, a nickel-NTA resin is commonly used. For untagged DHFR, methotrexate-agarose affinity chromatography can be employed.
-
Load the clarified lysate onto the equilibrated affinity column.
-
Wash the column extensively with a wash buffer to remove non-specifically bound proteins.
-
Elute the DHFR enzyme using an elution buffer containing a competing ligand (e.g., imidazole for His-tagged proteins or a high concentration of folate for methotrexate affinity).
-
-
Purity Assessment: Analyze the purity of the eluted fractions by SDS-PAGE. Pool the purest fractions and dialyze against a storage buffer.
DHFR Kinetic Assay (Spectrophotometric)
The enzymatic activity of DHFR is typically measured by monitoring the decrease in absorbance at 340 nm, which corresponds to the oxidation of the cofactor NADPH to NADP⁺. Inhibition assays are performed in the presence of varying concentrations of the inhibitor (this compound) to determine its effect on the enzyme's activity.
Protocol:
-
Reaction Mixture: Prepare a reaction mixture in a quartz cuvette containing:
-
Assay buffer (e.g., 50 mM TES buffer, pH 7.0)
-
7.5 mM DTT
-
1 mg/mL BSA
-
100 µM NADPH
-
100 µM dihydrofolate (DHF)
-
Purified DHFR enzyme (a concentration that gives a linear reaction rate)
-
Varying concentrations of this compound (or a solvent control)
-
-
Assay Procedure:
-
Pre-incubate the enzyme with the inhibitor and NADPH in the assay buffer for a defined period.
-
Initiate the reaction by adding the substrate, DHF.
-
Immediately monitor the decrease in absorbance at 340 nm over time using a spectrophotometer.
-
-
Data Analysis:
-
Calculate the initial reaction velocity (rate of NADPH consumption) from the linear portion of the absorbance versus time plot.
-
Plot the initial velocity against the inhibitor concentration to determine the IC₅₀ value (the concentration of inhibitor that reduces the enzyme activity by 50%).
-
To determine the inhibition constant (Kᵢ), perform the assay at multiple substrate and inhibitor concentrations and fit the data to an appropriate model of enzyme inhibition (e.g., competitive, non-competitive, or mixed-type) using non-linear regression analysis.
-
Visualizing the Experimental Workflow and Binding Relationship
To better illustrate the processes and concepts described, the following diagrams have been generated using the DOT language.
Caption: Experimental workflow for kinetic analysis.
References
Navigating the Landscape of Antimalarial Combinations: A Guide to the Synergistic and Antagonistic Effects of WR99210
For Researchers, Scientists, and Drug Development Professionals
In the global fight against malaria, the strategic combination of antimalarial agents is paramount to enhancing efficacy and combating the emergence of drug resistance. This guide provides a comprehensive comparison of the in vitro interactions between the dihydrofolate reductase (DHFR) inhibitor, WR99210, and other key antimalarial drugs. By presenting quantitative data, detailed experimental protocols, and visual representations of underlying mechanisms, this document serves as a critical resource for researchers engaged in the discovery and development of novel antimalarial therapies.
Synergistic and Antagonistic Interactions of this compound: A Quantitative Overview
The efficacy of a combination therapy is determined by the nature of the interaction between its constituent drugs. These interactions are typically classified as synergistic (the combined effect is greater than the sum of individual effects), additive (the combined effect is equal to the sum of individual effects), or antagonistic (the combined effect is less than the sum of individual effects). The Fractional Inhibitory Concentration (FIC) index is a common metric used to quantify these interactions in vitro. An FIC index of ≤ 0.5 typically indicates synergy, an index between 0.5 and 4.0 suggests an additive effect or indifference, and an index of > 4.0 signifies antagonism.
This compound and Dihydropteroate Synthase (DHPS) Inhibitors
This compound exhibits a well-established synergistic relationship with inhibitors of dihydropteroate synthase (DHPS), such as dapsone. This synergy arises from the sequential blockade of two key enzymes in the folate biosynthesis pathway of the Plasmodium parasite.
Table 1: In Vitro Interaction of this compound with Dapsone against Plasmodium falciparum
| Drug Combination | P. falciparum Strain | Interaction | Mean FIC Index (ΣFIC) | Reference |
| This compound + Dapsone | K39 (pyrimethamine-resistant) | Synergistic | < 1.0 |
Note: While synergy is confirmed, specific mean FIC index values from the primary literature were not available in a aggregated format.
This compound and Artemisinin Derivatives
Artemisinin and its derivatives are the cornerstone of modern antimalarial combination therapies. However, data on the specific in vitro interactions between this compound and this class of drugs are limited in the public domain. One study investigating the interaction between dihydroartemisinin (DHA) and fosmidomycin, another antimalarial, found a trend towards antagonism. This highlights the importance of empirical testing for each drug combination, as interactions can be unpredictable.
Table 2: In Vitro Interaction of this compound with Artemisinin Derivatives against Plasmodium falciparum
| Drug Combination | P. falciparum Strain | Interaction | Mean FIC Index (ΣFIC) | Reference |
| This compound + Dihydroartemisinin | Data Not Available | Not Assessed | Not Assessed | N/A |
Further research is required to quantitatively assess the interaction between this compound and artemisinin derivatives.
This compound and Chloroquine
Chloroquine, a 4-aminoquinoline, has a long history in malaria treatment, although its efficacy is now severely limited by widespread resistance. Understanding its interaction with other antimalarials remains important. Some studies have shown that the interaction between different drug classes can be complex, with some combinations exhibiting antagonism.
Table 3: In Vitro Interaction of this compound with Chloroquine against Plasmodium falciparum
| Drug Combination | P. falciparum Strain | Interaction | Mean FIC Index (ΣFIC) | Reference |
| This compound + Chloroquine | Data Not Available | Not Assessed | Not Assessed | N/A |
Signaling Pathways and Experimental Workflows
To elucidate the mechanisms behind these drug interactions and the methodologies used to study them, the following diagrams provide a visual representation.
Evaluating the Target Specificity of WR99210 in Plasmodium: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative evaluation of the antimalarial compound WR99210, focusing on its target specificity and potential off-target effects within Plasmodium. While this compound is a potent inhibitor of Plasmodium falciparum growth, evidence strongly indicates a high degree of specificity for its primary target, dihydrofolate reductase (DHFR), with minimal off-target activity within the parasite. This analysis extends to a comparison with other DHFR inhibitors, namely pyrimethamine and the clinical candidate P218, to provide a broader context for drug development professionals.
Executive Summary
This compound is a dihydrotriazine antifolate that exhibits potent activity against P. falciparum, including strains resistant to other antifolates like pyrimethamine.[1][2] Its primary and only significant mechanism of action within the parasite is the inhibition of the bifunctional dihydrofolate reductase-thymidylate synthase (DHFR-TS) enzyme, a critical component of the folate biosynthesis pathway essential for DNA synthesis.[1][3][4][5] Studies have shown that transgenic parasites expressing human DHFR (hDHFR) exhibit a dramatic 4,000-fold increase in resistance to this compound, strongly suggesting the absence of a significant secondary target within the parasite.[3][4] While direct off-target effects in Plasmodium are not supported by current data, the compound's development for clinical use was halted due to poor oral bioavailability and gastrointestinal toxicity observed in preclinical trials in primates.[6] This guide will delve into the quantitative measures of this compound's selectivity, compare it with alternative DHFR inhibitors, and provide detailed experimental protocols for assessing drug specificity.
Data Presentation: Quantitative Comparison of DHFR Inhibitors
The following tables summarize the key quantitative data for this compound and its comparators.
Table 1: In Vitro Efficacy Against P. falciparum
| Compound | Target | P. falciparum Strain | IC50 (nM) | Citation(s) |
| This compound | PfDHFR-TS | Drug-sensitive (e.g., 3D7, NF54) | <0.1 - 1.1 | [1] |
| Pyrimethamine-resistant (e.g., Dd2, V1/S) | 0.8 - 3.2 | [7] | ||
| Pyrimethamine | PfDHFR-TS | Drug-sensitive | ~1.5 | [7] |
| Pyrimethamine-resistant (quadruple mutant) | >5000 | [7] | ||
| P218 | PfDHFR-TS | Drug-sensitive | Sub-nanomolar | [2] |
| Pyrimethamine-resistant (quadruple mutant) | Sub-nanomolar | [2] |
Table 2: Selectivity Profile: Plasmodium vs. Human DHFR
| Compound | PfDHFR-TS Ki (nM) | Human DHFR Ki (nM) | Selectivity Index (hDHFR Ki / PfDHFR-TS Ki) | Citation(s) |
| This compound | 1.1 | 12 | ~11 | [1] |
| Pyrimethamine | - | - | - | - |
| P218 | Sub-nanomolar | Significantly weaker binding | High | [2] |
Table 3: Cytotoxicity Against Human Cells
| Compound | Human Cell Line | IC50 (nM) | Citation(s) |
| This compound | Fibroblast HT1080 | 6300 | [1] |
| Pyrimethamine | Various | Dose-dependent toxicity, including blood disorders | [8][9] |
| P218 | - | Favorable safety profile in preclinical and clinical studies | [10][11] |
Experimental Protocols
Detailed methodologies for key experiments cited in this guide are provided below.
In Vitro Antiplasmodial Activity Assay ([3H]-Hypoxanthine Incorporation)
This assay is a gold standard for determining the 50% inhibitory concentration (IC50) of a compound against P. falciparum blood stages.
a. Materials:
-
P. falciparum culture (synchronized to ring stage)
-
Complete parasite medium (RPMI-1640 with L-glutamine, HEPES, hypoxanthine, gentamicin, and Albumax I or human serum)
-
96-well microtiter plates
-
Test compounds dissolved in DMSO
-
[3H]-hypoxanthine
-
Cell harvester and scintillation counter
b. Protocol:
-
Prepare serial dilutions of the test compounds in complete medium in a 96-well plate.
-
Add synchronized ring-stage parasite culture (typically 1% parasitemia, 2% hematocrit) to each well.
-
Incubate the plates for 24 hours at 37°C in a gas mixture of 5% CO2, 5% O2, and 90% N2.
-
Add [3H]-hypoxanthine to each well and incubate for an additional 24-48 hours.
-
Freeze the plates to lyse the erythrocytes.
-
Thaw the plates and harvest the contents onto glass-fiber filter mats using a cell harvester.
-
Measure the incorporated radioactivity using a scintillation counter.
-
Calculate the IC50 values by plotting the percentage of inhibition against the log of the drug concentration.
Recombinant DHFR Enzyme Inhibition Assay
This assay directly measures the inhibitory effect of a compound on the enzymatic activity of DHFR.
a. Materials:
-
Recombinant P. falciparum DHFR-TS and human DHFR
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5)
-
Dihydrofolate (DHF) as the substrate
-
NADPH as a cofactor
-
Test compounds dissolved in DMSO
-
Spectrophotometer
b. Protocol:
-
In a 96-well UV-transparent plate, add the assay buffer, recombinant DHFR enzyme, and the test compound at various concentrations.
-
Incubate the mixture for a pre-determined time at room temperature.
-
Initiate the reaction by adding DHF and NADPH.
-
Immediately measure the decrease in absorbance at 340 nm over time, which corresponds to the oxidation of NADPH.
-
Calculate the initial reaction velocities and determine the inhibition constant (Ki) by fitting the data to appropriate enzyme inhibition models.
Human Cell Cytotoxicity Assay (MTT Assay)
This colorimetric assay assesses the effect of a compound on the viability of human cell lines.
a. Materials:
-
Human cell line (e.g., HepG2, HEK293)
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
96-well plates
-
Test compounds dissolved in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)
-
Plate reader
b. Protocol:
-
Seed the human cells in a 96-well plate and allow them to adhere overnight.
-
Replace the medium with fresh medium containing serial dilutions of the test compound.
-
Incubate for 24-72 hours at 37°C in a humidified CO2 incubator.
-
Add MTT solution to each well and incubate for another 2-4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.
-
Remove the medium and add the solubilization buffer to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a plate reader.
-
Calculate the 50% cytotoxic concentration (CC50) by plotting cell viability against the log of the drug concentration.
Mandatory Visualization
The following diagrams illustrate the key pathways and experimental workflows discussed in this guide.
References
- 1. In Vitro Plasmodium falciparum Drug Sensitivity Assay: Inhibition of Parasite Growth by Incorporation of Stomatocytogenic Amphiphiles into the Erythrocyte Membrane - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 3.5. Dihydrofolate Reductase (DHFR) Inhibition Assay [bio-protocol.org]
- 3. Whole-Cell Phenotypic Screening of Medicines for Malaria Venture Pathogen Box Identifies Specific Inhibitors of Plasmodium falciparum Late-Stage Development and Egress - PMC [pmc.ncbi.nlm.nih.gov]
- 4. iddo.org [iddo.org]
- 5. In Vitro Culture and Drug Sensitivity Assay of Plasmodium falciparum with Nonserum Substitute and Acute-Phase Sera - PMC [pmc.ncbi.nlm.nih.gov]
- 6. journals.asm.org [journals.asm.org]
- 7. Isolation of Rat Dihydrofolate Reductase Gene and Characterization of Recombinant Enzyme - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Mitochondrial Electron Transport Inhibition and Viability of Intraerythrocytic Plasmodium falciparum - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Comparison of in vitro assays of cellular toxicity in the human hepatic cell line HepG2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Whole-Cell Phenotypic Screening of Medicines for Malaria Venture Pathogen Box Identifies Specific Inhibitors of Plasmodium falciparum Late-Stage Development and Egress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. biorxiv.org [biorxiv.org]
A Comparative Guide to Selectable Markers in Non-Plasmodium Protozoa: Validating WR99210 and Alternatives
For researchers, scientists, and drug development professionals, the selection of an appropriate genetic marker is a critical step in the genetic manipulation of protozoan parasites. This guide provides a comprehensive comparison of the dihydrofolate reductase (DHFR) inhibitor WR99210 as a selectable marker in Toxoplasma gondii, and evaluates its potential, alongside established alternatives, in Leishmania species and Trypanosoma cruzi.
The validation of this compound as a selectable marker is most established in organisms expressing the human dihydrofolate reductase (hDHFR) gene, which confers resistance to this potent inhibitor. While widely used in Plasmodium research, its application in other protozoa is less documented. This guide synthesizes available experimental data to provide a comparative overview of this compound and other commonly used selectable markers in three key non-Plasmodium protozoan genera.
This compound and Pyrimethamine in Toxoplasma gondii
Toxoplasma gondii, an opportunistic pathogen, is susceptible to antifolates that target its endogenous dihydrofolate reductase-thymidylate synthase (DHFR-TS) enzyme. This susceptibility allows for the use of DHFR inhibitors as selective agents.
This compound exhibits potent activity against T. gondii tachyzoites, with a reported 50% inhibitory concentration (IC50) of approximately 50 nM.[1] While this demonstrates its efficacy in killing wild-type parasites, its primary use as a selectable marker relies on the introduction of a resistant version of DHFR, typically hDHFR. Although the hDHFR-WR99210 system is a powerful tool for genetic modification in parasites, specific protocols detailing this compound concentration for selecting transgenic T. gondii are not as commonly reported as those for the related antifolate, pyrimethamine.
Pyrimethamine is a widely used selectable marker for T. gondii, targeting the parasite's native DHFR-TS. Mutations in the T. gondii DHFR-TS gene can confer resistance to pyrimethamine, and these mutated versions are often used as selectable markers. Selection of stably resistant parasites can be achieved using pyrimethamine at a concentration of 0.8 μM to 1 μM.
Comparative Analysis of Selectable Markers
The following tables provide a quantitative comparison of this compound (where applicable) and other commonly used selectable markers for Toxoplasma gondii, Leishmania spp., and Trypanosoma cruzi.
Table 1: Selectable Markers for Toxoplasma gondii
| Selectable Marker System | Selection Agent | Typical Concentration | Transfection Efficiency | Key Considerations |
| Endogenous DHFR-TS | Pyrimethamine | 1 µM | Variable, depends on construct and method | Selection for mutated, resistant parasite DHFR-TS. |
| hDHFR | This compound | Not widely reported for selection; IC50 for wild-type is ~50 nM[1] | Not specified | hDHFR confers resistance; potent against wild-type parasites. |
| Chloramphenicol Acetyltransferase (CAT) | Chloramphenicol | 40 µM | Stable transformants obtained | Useful alternative to antifolate-based selection.[2] |
| Hypoxanthine-Xanthine-Guanine Phosphoribosyltransferase (HXGPRT) | Mycophenolic Acid (positive) / 6-Thioxanthine (negative) | 50 µg/mL (MPA) | Stable transformants obtained | Allows for both positive and negative selection.[3] |
| Nourseothricin Acetyltransferase (NAT1) | Nourseothricin | Not specified | Stable clones selected | Confers resistance to the aminoglycoside antibiotic nourseothricin.[4] |
Table 2: Selectable Markers for Leishmania spp.
| Selectable Marker Gene | Selection Agent | Typical Concentration | Transfection Efficiency (relative to NEO) | Key Considerations |
| Neomycin Phosphotransferase (NEO) | G418 (Geneticin) | 10-50 µg/mL | 100% (baseline) | Commonly used, provides good selection efficiency. |
| Hygromycin Phosphotransferase (HYG) | Hygromycin B | 20-100 µg/mL | Comparable to NEO | Functionally independent from NEO, allowing for sequential transformations.[5] |
| Puromycin N-acetyl-transferase (PAC) | Puromycin | 10-30 µg/mL | Comparable to NEO | Another independent marker for multiple genetic modifications.[5] |
| Phleomycin Resistance (BLE) | Phleomycin | 5-10 µg/mL | ~3% of NEO | Lower efficiency may be due to the non-enzymatic resistance mechanism.[5] |
Table 3: Selectable Markers for Trypanosoma cruzi
| Selectable Marker Gene | Selection Agent | IC50 (epimastigotes) | Typical Selection Concentration | Transfection Efficiency | Key Considerations |
| Neomycin Phosphotransferase (NEO) | G418 (Geneticin) | 31-50 µg/mL[6] | 100-500 µg/mL[6] | Up to 200 transformants/µg DNA (episomal)[7] | High concentrations required for selection compared to other organisms. |
| Hygromycin Phosphotransferase (HYG) | Hygromycin B | 22-41 µg/mL[6] | 600 µg/mL[8] | Variable | Used for generating gene knockouts. |
| Blasticidin S Deaminase (BSD) | Blasticidin S | 0.32-1.6 µg/mL[6] | Not specified | Recommended for T. cruzi STIB980 transfectants.[6] | Lower IC50 suggests it may be a more potent selection agent. |
| Puromycin N-acetyl-transferase (PAC) | Puromycin | 0.56-1.3 µg/mL[6] | Not specified | Recommended for T. cruzi STIB980 transfectants.[6] | Similar to Blasticidin S, shows high potency. |
Signaling Pathways and Experimental Workflows
To provide a clearer understanding of the mechanisms and procedures involved, the following diagrams illustrate the folate biosynthesis pathway targeted by this compound and a general workflow for generating transgenic protozoa using a selectable marker.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. Gene knock-outs and allelic replacements in Toxoplasma gondii: HXGPRT as a selectable marker for hit-and-run mutagenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Nourseothricin acetyltransferease: a positive selectable marker for Toxoplasma gondii - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Two more independent selectable markers for stable transfection of Leishmania - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Trypanosoma cruzi STIB980: A TcI Strain for Drug Discovery and Reverse Genetics - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Optimising genetic transformation of Trypanosoma cruzi using hydroxyurea-induced cell-cycle synchronisation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Evaluation of high efficiency gene knockout strategies for Trypanosoma cruzi - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of WR99210: A Step-by-Step Guide for Laboratory Professionals
Researchers, scientists, and drug development professionals handling WR99210 must adhere to proper disposal procedures to ensure laboratory safety and environmental protection. While the Safety Data Sheet (SDS) for this compound indicates that it is not classified as a hazardous substance, responsible chemical management dictates a cautious and informed approach to its disposal.[1] This guide provides essential information and a procedural framework for the safe disposal of this compound.
Key Safety and Handling Information
Before disposal, it is crucial to be aware of the handling precautions for this compound. Although not classified as hazardous, the SDS recommends avoiding inhalation, and contact with skin and eyes, and preventing dust formation.[1] In case of exposure, standard first aid measures should be followed.[1]
Table 1: this compound Safety and Handling Data
| Parameter | Information | Source |
| Hazard Classification | Not a hazardous substance or mixture | MedchemExpress SDS[1] |
| CAS Number | 47326-86-3 | MedchemExpress SDS[1] |
| Molecular Formula | C14H18Cl3N5O2 | MedchemExpress SDS[1] |
| Molecular Weight | 394.68 | MedchemExpress SDS[1] |
| Handling Precautions | Avoid inhalation, contact with eyes and skin. Avoid dust and aerosol formation. | MedchemExpress SDS[1] |
| First Aid: Eye Contact | Remove contact lenses, flush with large amounts of water, and seek medical attention. | MedchemExpress SDS[1] |
| First Aid: Skin Contact | Rinse skin with plenty of water, remove contaminated clothing, and consult a physician. | MedchemExpress SDS[1] |
| First Aid: Inhalation | Move to fresh air. If breathing is difficult, provide CPR and seek medical attention. | MedchemExpress SDS[1] |
| First Aid: Ingestion | Wash out mouth with water, do not induce vomiting, and call a physician. | MedchemExpress SDS[1] |
| Stability | Unstable in solutions; freshly prepared solutions are recommended. Stocks should be monitored for the presence of a regioisomer, especially under basic conditions. | MedchemExpress.com, Antimicrobial Agents and Chemotherapy |
Disposal Procedures
The disposal of any laboratory chemical, including those not classified as hazardous, must be conducted in accordance with institutional policies and local regulations. The following workflow provides a general guideline for determining the appropriate disposal route for this compound.
Caption: Disposal decision workflow for this compound.
Experimental Protocols for Waste Characterization (if required)
In some instances, particularly for waste streams containing this compound mixed with other chemicals, your institution's EHS department may require further characterization. The following are general protocols that could be adapted.
Protocol 1: pH Testing of Aqueous Waste Solutions
-
Objective: To determine the pH of an aqueous solution containing this compound to ensure it meets the criteria for drain disposal (typically between 5.5 and 9.0).
-
Materials: pH meter or pH indicator strips, calibration buffers (if using a meter), beaker, personal protective equipment (PPE).
-
Procedure:
-
Calibrate the pH meter according to the manufacturer's instructions.
-
Pour a representative sample of the waste solution into a clean beaker.
-
Immerse the pH probe or dip the indicator strip into the solution.
-
Record the pH reading.
-
If the pH is outside the acceptable range for drain disposal, neutralize the solution under controlled conditions as per your laboratory's standard operating procedures.
-
Protocol 2: Visual Inspection for Solid Waste
-
Objective: To ensure solid this compound waste is not mixed with any hazardous materials.
-
Procedure:
-
Visually inspect the solid waste to confirm it only contains this compound and compatible, non-hazardous materials.
-
Ensure there are no free liquids.
-
If other chemicals are present, the mixture must be treated as hazardous waste until proven otherwise.
-
Logical Relationship of Disposal Options
The appropriate disposal method for this compound is contingent on its form (solid or liquid), the quantity, and, most importantly, institutional and local regulations.
Caption: Relationship between waste form and disposal routes for this compound.
Disclaimer: This information is intended as a general guide. Always consult your institution's Environmental Health and Safety department for specific disposal procedures and comply with all local, state, and federal regulations.
References
Personal protective equipment for handling WR99210
Essential Safety and Handling Guide for WR99210
IMMEDIATE SAFETY AND LOGISTICAL INFORMATION
This document provides crucial safety protocols and logistical plans for the handling and disposal of this compound. Given the absence of specific occupational exposure limits for this compound, a precautionary approach is essential. Researchers, scientists, and drug development professionals should handle this compound as a potent pharmaceutical ingredient, employing a combination of engineering controls and personal protective equipment to minimize exposure.
Data Presentation: Quantitative Safety Information
| Parameter | Recommendation | Citation |
| Occupational Exposure Limit (OEL) | Data not available. Handle as a potent compound. | |
| Permissible Exposure Limit (PEL) | Data not available. | |
| Primary Engineering Control | Handle in a certified chemical fume hood or glove box. | [1][2][3] |
| Eye Protection | Chemical safety goggles or a face shield worn over safety glasses. | [4] |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile). Regular inspection and prompt replacement are necessary. | [4] |
| Skin and Body Protection | Lab coat or protective clothing to prevent skin contact. | [4] |
| Respiratory Protection | Recommended if there is a risk of generating dust or aerosols. A NIOSH-approved respirator or a Powered Air Purifying Respirator (PAPR) should be used. | [1][5] |
Experimental Protocols: Safe Handling and Disposal Procedures
The following procedural guidance is based on established protocols for managing potent pharmaceutical compounds and chemicals in a laboratory setting.
Personal Protective Equipment (PPE) Protocol
Objective: To outline the standard procedure for donning and doffing PPE to ensure user safety and prevent contamination.
Methodology:
-
Donning Sequence:
-
Put on a lab coat, ensuring it is fully buttoned.
-
Don chemical safety goggles or glasses. If a splash hazard exists, use a face shield in addition to goggles.
-
Put on chemical-resistant gloves, ensuring the cuffs of the gloves overlap with the sleeves of the lab coat.
-
If respiratory protection is required based on risk assessment, don the respirator or PAPR according to the manufacturer's instructions.
-
-
Doffing Sequence:
-
Remove gloves using a technique that avoids skin contact with the outer surface of the glove.
-
Remove the lab coat by turning it inside out and folding it away from the body.
-
Remove eye and face protection.
-
If used, remove the respirator last.
-
Wash hands thoroughly with soap and water after removing all PPE.
-
Disposal Protocol for this compound Waste
Objective: To ensure the safe and compliant disposal of this compound and contaminated materials.
Methodology:
-
Waste Segregation: All materials contaminated with this compound, including unused product, contaminated lab supplies (e.g., pipette tips, gloves, paper towels), and cleaning materials from spills, must be segregated as hazardous chemical waste.[4]
-
Containerization: Collect all this compound waste in a dedicated, clearly labeled, and sealed hazardous waste container. The container should be appropriate for the type of waste (solid or liquid).
-
Labeling: The waste container must be labeled with "Hazardous Waste" and the chemical name "this compound".
-
Storage: Store the sealed hazardous waste container in a designated, secure area away from incompatible materials, awaiting pickup by certified hazardous waste disposal personnel.
-
Regulatory Compliance: All disposal procedures must adhere to local, regional, and national environmental regulations. Do not dispose of this compound down the drain or in regular trash.[4]
Mandatory Visualization: PPE Workflow for Handling this compound
The following diagram illustrates the logical workflow for the selection and use of Personal Protective Equipment when handling this compound.
Caption: PPE selection and operational workflow for handling this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
